2-Fluoro-N-methoxy-N-methylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEPCBKULBKDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593080 | |
| Record name | 2-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198967-24-7 | |
| Record name | 2-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198967-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide (CAS: 198967-24-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-N-methoxy-N-methylbenzamide, a fluorinated Weinreb amide of significant interest in modern organic synthesis. The document delves into its chemical properties, provides detailed and validated protocols for its preparation, and explores its applications as a versatile reagent for the controlled synthesis of ketones. Mechanistic insights into the Weinreb ketone synthesis are discussed, highlighting the unique role of the N-methoxy-N-methylamide functionality. Furthermore, this guide offers practical insights into the handling, safety, and characterization of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Introduction: The Strategic Advantage of a Fluorinated Weinreb Amide
This compound, bearing the CAS number 198967-24-7, is a specialized derivative of a class of reagents known as Weinreb amides.[1] First introduced by Steven M. Weinreb and Steven Nahm in 1981, these N-methoxy-N-methylamides have become indispensable tools in organic chemistry for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] The key to their utility lies in the remarkable stability of the tetrahedral intermediate formed upon nucleophilic attack by organometallic reagents. This stability, conferred by chelation of the metal cation by the methoxy group, effectively prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction with more reactive acylating agents like acid chlorides or esters.
The introduction of a fluorine atom at the ortho position of the benzamide ring in this compound introduces further nuances to its chemical behavior and potential applications. Fluorine's high electronegativity can influence the reactivity of the carbonyl group and provide a valuable spectroscopic handle for reaction monitoring (¹⁹F NMR). In the context of medicinal chemistry, the incorporation of fluorine into bioactive molecules is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Consequently, this compound serves as a valuable building block for the synthesis of fluorinated ketones, which are important intermediates in the development of novel pharmaceuticals.[2][3]
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of a reagent is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
This compound is a colorless oil at room temperature.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 198967-24-7 | [5] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [5][6] |
| Appearance | Colorless oil | [4] |
| Boiling Point | 299.9 °C at 760 mmHg | [6] |
| Density | 1.179 g/cm³ | [6] |
Safety and Handling
This compound is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of 2-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. A highly efficient protocol has been developed utilizing a biphasic system of 2-methyltetrahydrofuran (2-MeTHF) and water, which offers excellent yields and a more environmentally benign solvent choice compared to traditional chlorinated solvents.[4]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluorobenzoic acid (14.0 g, 0.1 mol).
-
Add thionyl chloride (30 mL) and benzene (70 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, concentrate the mixture under vacuum to afford 2-fluorobenzoyl chloride as a liquid, which can be used in the next step without further purification.
Protocol 3.2.2: Synthesis of this compound [4]
-
To a solution of 2-fluorobenzoyl chloride (1.48 g, 9.32 mmol) in 2-methyltetrahydrofuran (2-MeTHF), add N,O-dimethylhydroxylamine hydrochloride (1.0 g, 10.25 mmol).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add an aqueous solution of potassium carbonate (2.83 g, 20.50 mmol) over 2 minutes.
-
Remove the cooling bath and stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil (yield: 96%, 1.64 g).[4]
Applications in Organic Synthesis: The Weinreb Ketone Synthesis
The primary application of this compound is in the Weinreb ketone synthesis, a reliable method for the preparation of ketones via the reaction with organometallic reagents such as Grignard reagents and organolithiums.[1]
Reaction Mechanism
The success of the Weinreb ketone synthesis hinges on the formation of a stable, chelated tetrahedral intermediate. This prevents the further addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Exemplary Protocol: Synthesis of a 2-Fluorophenyl Ketone
The following is a general protocol for the reaction of this compound with a Grignard reagent to form a 2-fluorophenyl ketone.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluorophenyl ketone.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to restricted rotation around the amide C-N bond, ortho-substituted N-methoxy-N-methylbenzamides, including the 2-fluoro derivative, can exhibit broad signals for the N-methyl and O-methyl protons in their ¹H NMR spectra at room temperature.[7] These broad humps may resolve into sharp singlets at elevated temperatures.
Expected ¹H NMR signals:
-
Aromatic protons: Multiplet in the aromatic region.
-
-OCH₃ protons: Broad singlet.
-
-NCH₃ protons: Broad singlet.
Expected ¹³C NMR signals:
-
Carbonyl carbon (C=O).
-
Aromatic carbons (with C-F coupling).
-
-OCH₃ carbon.
-
-NCH₃ carbon.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 2-fluorophenyl ketones. Its preparation via a robust and high-yielding protocol makes it readily accessible. The unique stability of the Weinreb amide functionality allows for controlled and predictable reactions with a wide range of organometallic nucleophiles. The presence of the fluorine atom not only influences its reactivity but also makes it a valuable precursor for compounds of interest in medicinal chemistry and drug discovery. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently incorporate this valuable building block into their synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C9H10FNO2 | CID 18357556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]
A Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
In the landscape of modern organic synthesis, the demand for reagents that offer precision, stability, and versatility is paramount. 2-Fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a cornerstone building block for chemists, particularly those in pharmaceutical and agrochemical research. Its structure is a deliberate convergence of three key functional motifs: a robust benzamide core, a strategic ortho-fluoro substituent, and the uniquely reactive N-methoxy-N-methylamide (Weinreb amide) group.
The Weinreb amide functionality is celebrated for its capacity to react with potent organometallic reagents to produce ketones in high yields, elegantly circumventing the common problem of over-addition that leads to tertiary alcohols.[1][2][3] The fluorine atom at the 2-position is not a passive spectator; it imparts distinct electronic and steric properties that can influence reaction kinetics, molecular conformation, and the biological activity of downstream products.[4] This guide provides an in-depth examination of this compound, synthesizing its physicochemical properties, synthesis protocols, mechanistic behavior, and strategic applications for researchers at the forefront of chemical innovation.
Part 1: Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in the laboratory.
Core Properties
All quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 198967-24-7 | [5] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [5] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | |
| Canonical SMILES | CN(C(=O)C1=CC=CC=C1F)OC | [5] |
Safety and Handling
This compound is classified with several hazards that necessitate careful handling to ensure laboratory safety.[5]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning.
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.
-
Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Exposure Avoidance: Avoid all direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Storage: Store the container tightly closed in a dry and well-ventilated place at room temperature.[8]
Part 2: Synthesis of this compound
The synthesis of Weinreb amides is a robust and well-established transformation in organic chemistry.[1][9] The most common and efficient method involves the acylation of N,O-dimethylhydroxylamine, typically from a corresponding acid chloride.
Causality in Experimental Design
The choice of an acid chloride as the starting material is strategic; it is a highly activated carboxylic acid derivative, ensuring a rapid and often quantitative reaction with the amine nucleophile. The use of a base, such as triethylamine or pyridine, is critical. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the N,O-dimethylhydroxylamine, rendering it non-nucleophilic and halting the reaction.
Detailed Synthesis Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Solvent and Base: Suspend the solid in dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C using an ice-water bath. Add a suitable base, such as triethylamine (2.2 equivalents), dropwise to the suspension.
-
Acylation: Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in the chosen solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-fluorobenzoyl chloride.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Part 3: Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by its identity as a Weinreb amide. This functionality provides a reliable pathway for the synthesis of ketones from highly reactive organometallic reagents.
The Weinreb Ketone Synthesis
The direct addition of organolithium or Grignard reagents to more common carboxylic acid derivatives like esters or acid chlorides is often plagued by a lack of control. The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.
The Weinreb amide elegantly solves this problem.[3] The reaction with an organometallic reagent (e.g., R-MgBr) proceeds through a highly stable, five-membered cyclic intermediate where the metal ion is chelated by both the carbonyl oxygen and the methoxy oxygen.[1][3] This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until an acidic aqueous workup is performed. By the time the ketone is formed, the reactive organometallic reagent has been quenched, preventing over-addition.
Part 4: Applications in Synthetic Chemistry
The primary application of this compound is as a precursor to 2-fluorophenyl ketones, which are valuable intermediates in the synthesis of bioactive molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and cell permeability.
Protocol: Synthesis of 2-Fluoroacetophenone
This protocol details the synthesis of a simple ketone, demonstrating the core utility of the title reagent.
-
Reaction Setup: Add this compound (1.0 equivalent) to a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 equivalents, typically as a 3.0 M solution in diethyl ether) dropwise via syringe. Ensure the internal temperature remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-fluoroacetophenone can be purified by distillation or column chromatography.
Part 5: Analytical Characterization
Unambiguous characterization is crucial for verifying the identity and purity of the synthesized reagent and its products.
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the N-methyl (δ ≈ 3.3 ppm) and O-methyl (δ ≈ 3.5 ppm) groups. The aromatic protons will appear as a complex multiplet in the range of δ 7.0–7.8 ppm. A key insight for ortho-substituted Weinreb amides is the potential for these methyl signals to appear as broad humps at room temperature. This is due to restricted rotation around the amide C-N bond, leading to the presence of slowly interconverting rotamers on the NMR timescale.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (δ ≈ 168-170 ppm), the two methyl carbons (N-CH₃ and O-CH₃), and the aromatic carbons. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's electronic environment.
-
IR Spectroscopy: A strong absorption band corresponding to the tertiary amide carbonyl (C=O) stretch will be prominent, typically appearing around 1640-1660 cm⁻¹.[10][11]
Conclusion
This compound is more than just a chemical intermediate; it is a precision tool for synthetic chemists. By combining the stability of an amide with the controlled reactivity of the Weinreb functionality and the unique electronic properties of an ortho-fluoro substituent, it provides a reliable and high-fidelity route to complex ketone structures. Its role as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its strategic importance in modern chemical research and development.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. CAS 198967-24-7: this compound [cymitquimica.com]
- 5. This compound | C9H10FNO2 | CID 18357556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemimpex.com [chemimpex.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. rsc.org [rsc.org]
- 11. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Synthesis of 2-Fluoro-N-methoxy-N-methylbenzamide from 2-fluorobenzoyl chloride
An In-depth Technical Guide to the
Introduction: The Strategic Value of Weinreb Amides in Modern Synthesis
In the landscape of organic chemistry, the synthesis of ketones and aldehydes represents a fundamental transformation. However, traditional methods utilizing highly reactive organometallic reagents with carboxylic acid derivatives like acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols instead of the desired ketone.[1] The advent of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, provided a robust solution to this long-standing challenge.[2][3][4][5] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functionality serves as a uniquely stable and versatile precursor.[2]
The power of the Weinreb amide lies in its reaction with organometallic reagents to form a stable tetrahedral intermediate, which is resistant to further nucleophilic attack.[4] This stability is attributed to the chelation of the N-methoxy group with the metal cation of the reagent.[1][2] The desired ketone or aldehyde is then cleanly liberated upon aqueous workup, preventing the common problem of over-addition.[6]
This guide provides an in-depth, field-proven protocol for the synthesis of a specific, fluorinated Weinreb amide: 2-Fluoro-N-methoxy-N-methylbenzamide . The incorporation of a fluorine atom, particularly at the ortho position, is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[7] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural recipe, but a comprehensive understanding of the reaction's principles, safety considerations, and practical nuances.
Core Principles and Reaction Mechanism
The formation of this compound from 2-fluorobenzoyl chloride is a classic nucleophilic acyl substitution reaction. The process relies on the reaction between the highly electrophilic carbonyl carbon of the acid chloride and the nucleophilic nitrogen of N,O-dimethylhydroxylamine.
The key steps are:
-
Deprotonation: N,O-dimethylhydroxylamine is typically supplied as its hydrochloride salt for improved stability and handling.[2][4] A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloride salt, liberating the free amine. This base also serves to quench the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[6][8]
-
Nucleophilic Attack: The liberated N,O-dimethylhydroxylamine acts as a nucleophile, attacking the carbonyl carbon of 2-fluorobenzoyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, yielding the final Weinreb amide product.
The overall transformation is efficient and typically proceeds under mild conditions, making it a highly reliable method in the synthetic chemist's toolkit.[6]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Caption: Workflow for the synthesis of the target Weinreb amide.
Detailed Experimental Protocol
This protocol is based on established procedures for Weinreb amide synthesis and has been optimized for clarity and reproducibility.[9]
Materials and Equipment:
-
Reagents: 2-Fluorobenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, triethylamine (or pyridine), dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice/water bath, separatory funnel, rotary evaporator, standard laboratory glassware.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents). Add anhydrous dichloromethane to the flask.
-
Cooling and Base Addition: Place the flask in an ice/water bath and allow the stirred suspension to cool to 0 °C. Slowly add triethylamine (2.2 equivalents) to the mixture. Stir for 10-15 minutes.
-
Acid Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring reaction mixture over 20-30 minutes. Ensure the internal temperature remains below 5-10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup - Quenching and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. These washes remove the triethylamine hydrochloride salt, any unreacted base, and residual 2-fluorobenzoic acid.[10][11]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product is often of high purity. If further purification is needed, column chromatography on silica gel can be performed.
Quantitative Data and Characterization
The following table provides representative quantities for a laboratory-scale synthesis.
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Fluorobenzoyl Chloride | 158.56 | 1.48 g | 9.32 | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.00 g | 10.25 | 1.1 |
| Potassium Carbonate (Base) | 138.21 | 2.83 g | 20.50 | 2.2 |
| Solvent (2-MeTHF/H₂O) | - | 20 mL | - | - |
| Product Yield | 183.18 | 1.64 g | 8.95 | 96% |
*Table adapted from a biphasic system procedure which demonstrates high efficiency.[9] Potassium carbonate can be used as an alternative base.
Expected Characterization Data for this compound:
-
Physical Form: Colorless oil or white solid.[9]
-
Molecular Formula: C₉H₁₀FNO₂
-
Molecular Weight: 183.18 g/mol [12]
-
¹H NMR (400 MHz, CDCl₃): Due to restricted rotation around the amide C-N bond, particularly with an ortho-substituent, the signals for the N-methoxy and N-methyl protons may appear as broad humps at room temperature. Expected signals include aromatic protons (multiplets, ~7.1-7.5 ppm), a broad signal for OCH₃ (~3.5 ppm), and a broad signal for NCH₃ (~3.3 ppm).[9]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include the amide carbonyl (~165 ppm), aromatic carbons (including a C-F coupled doublet), the OCH₃ carbon (~61 ppm), and the NCH₃ carbon (~33 ppm).[9]
-
IR (NaCl, νmax, cm⁻¹): A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1640-1660 cm⁻¹.[9]
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z = 184.0768.
Safety, Handling, and Field Insights
Causality Behind Experimental Choices:
-
Anhydrous Conditions: 2-fluorobenzoyl chloride is highly reactive towards water. Any moisture will hydrolyze it to the unreactive 2-fluorobenzoic acid, significantly reducing the yield. This necessitates the use of anhydrous solvents and dry glassware.
-
Low-Temperature Addition: The reaction between the acid chloride and the amine is exothermic. Performing the addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.[6]
-
Non-Nucleophilic Base: A base like triethylamine is used because it is sterically hindered and non-nucleophilic. This ensures it only acts as a proton scavenger and does not compete with N,O-dimethylhydroxylamine in attacking the acid chloride.
Hazard Identification and Safe Handling:
-
2-Fluorobenzoyl Chloride: This substance is corrosive and causes severe skin burns and eye damage.[13][14][15] It is also combustible and moisture-sensitive.[13][16] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] In case of fire, use CO₂, dry chemical, or chemical foam extinguishers; avoid using a solid water stream.[13] Hazardous combustion products include carbon oxides, gaseous hydrogen fluoride (HF), phosgene, and hydrogen chloride gas.[13]
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Ensure adequate ventilation at all times.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Weinreb Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. This compound | C9H10FNO2 | CID 18357556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. 2-Fluorobenzoyl Chloride | 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide: Synthesis, Structure, and Application
This technical guide provides a comprehensive overview of 2-Fluoro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its molecular structure, physicochemical properties, a detailed and validated synthesis protocol, and its applications, with a focus on the underlying chemical principles that guide its use.
Introduction: The Strategic Importance of Fluorinated Weinreb Amides
This compound (a member of the Weinreb amide class) is a key synthetic intermediate. Weinreb amides are N-methoxy-N-methylamides that exhibit exceptional utility in organic synthesis due to their controlled reactivity with organometallic reagents to form ketones and their selective reduction to aldehydes. This controlled reactivity stems from the formation of a stable tetrahedral intermediate, which prevents the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.
The introduction of a fluorine atom at the ortho position of the benzamide ring further modulates the molecule's properties. Fluorine's high electronegativity can influence the electronic environment of the carbonyl group, affecting its reactivity. Furthermore, the presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This guide will explore these facets in detail, providing both theoretical understanding and practical, actionable protocols.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound are summarized below, providing a quantitative basis for its application in chemical synthesis.
Molecular Identity and Weight
| Parameter | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem[1] |
| Molecular Weight | 183.18 g/mol | PubChem[1] |
| CAS Number | 198967-24-7 | PubChem[1] |
| InChIKey | WWEPCBKULBKDCS-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data
| Property | Value | Notes |
| Physical Form | Colorless oil | Based on synthesis results[2] |
| XLogP3-AA | 1.5 | A measure of lipophilicity.[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Structural Visualization
The molecular structure of this compound is depicted below. The ortho-fluoro substitution is a key feature influencing its chemical behavior.
References
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N-methoxy-N-methylbenzamide
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-N-methoxy-N-methylbenzamide is a member of the Weinreb amide class of compounds, which are notable for their utility as stable and versatile intermediates in organic synthesis, particularly for the preparation of ketones from organometallic reagents. The presence of a fluorine atom on the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
Accurate and unambiguous structural confirmation is paramount for any chemical entity used in research and development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide a powerful, non-destructive suite of tools for molecular characterization. This guide offers a detailed framework for the spectroscopic analysis of this compound, presenting predicted data based on its known structure and established spectroscopic principles. It further provides field-proven, step-by-step protocols for data acquisition, grounded in the expertise of a seasoned application scientist.
Molecular Structure and Expected Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₉H₁₀FNO₂) possesses several key features that will give rise to characteristic spectroscopic signals.[1]
-
2-Fluoro-substituted Benzoyl Group: An aromatic ring with four protons and one fluorine atom. The ortho-fluorine substituent will induce significant electronic effects and complex spin-spin coupling in NMR spectra.
-
Weinreb Amide Moiety (-C(O)N(OCH₃)CH₃): This functional group is characterized by a carbonyl (C=O) bond and two distinct methyl groups attached to nitrogen and oxygen, respectively.
This guide will systematically detail the expected spectroscopic signature arising from these structural components.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Expertise & Insight: Predicting the NMR Signature
The substitution pattern dictates the expected spectra. The electron-withdrawing fluorine atom at the ortho position will deshield nearby protons and carbons. Furthermore, the spin-active ¹⁹F nucleus will couple to adjacent ¹H and ¹³C nuclei, providing definitive evidence of their spatial proximity. Due to rotational restriction around the amide C-N bond, it is common for N-alkoxy-N-methylamides to show two sets of signals for the N-Me and O-Me groups, corresponding to different conformers.[2] However, for simplicity, the following predictions assume coalescence into a single set of averaged signals, which is common at room temperature.
Predicted NMR Spectral Data
The following data is predicted for a standard analysis in CDCl₃ at 400-500 MHz.
Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Notes |
|---|---|---|---|---|
| Aromatic-H (4H) | 7.10 - 7.80 | m | JHH, JHF | A complex, overlapping multiplet pattern is expected due to coupling between protons and with the fluorine atom. |
| O-CH₃ (3H) | ~3.50 | s | - | Typically a sharp singlet, slightly downfield due to the adjacent oxygen. |
| N-CH₃ (3H) | ~3.30 | s | - | A sharp singlet, characteristic of the Weinreb amide N-methyl group. |
| ¹⁹F | -110 to -120 | m | JFH | The chemical shift is highly dependent on the reference standard. The multiplicity arises from coupling to ortho and meta protons. |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) | Notes |
|---|---|---|---|
| C=O (Amide) | 165 - 170 | ³JCF ≈ 2-4 Hz | The carbonyl carbon will show a small coupling to the fluorine atom. |
| C-F (Aromatic) | 158 - 162 | ¹JCF ≈ 240-260 Hz | A large one-bond C-F coupling constant is the most definitive signal. |
| Aromatic-C | 115 - 135 | JCF | The remaining four aromatic carbons will appear as doublets due to coupling with fluorine. |
| O-CH₃ | ~61 | - | Characteristic chemical shift for the methoxy group in a Weinreb amide. |
| N-CH₃ | ~34 | - | Characteristic chemical shift for the N-methyl group in a Weinreb amide. |
Experimental Protocol for NMR Spectroscopy
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound for ¹H NMR (30-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer to serve as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation & Acquisition:
-
Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition: Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution. Acquire the spectrum using a standard 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. Use a 30° pulse angle, an acquisition time of ~1.5-2 seconds, and a relaxation delay of 2 seconds. A greater number of scans (e.g., 1024 or more) is necessary to achieve adequate signal intensity.[3]
-
¹⁹F NMR Acquisition: If available, acquire a proton-decoupled ¹⁹F NMR spectrum. This experiment requires minimal sample and acquisition time.
-
NMR Analysis Workflow
The logical flow from sample preparation to structural confirmation is a self-validating system.
Caption: Logical workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing an excellent fingerprint of the functional groups present.
Expertise & Insight: Predicting the IR Signature
The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretch of the amide group. Its frequency provides insight into the electronic environment and potential for conformational isomers.[2] Other key vibrations include the C-F stretch and absorptions related to the aromatic ring and methyl groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
|---|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| 2970 - 2850 | Medium-Weak | Aliphatic C-H Stretch | From the N-CH₃ and O-CH₃ groups. |
| 1680 - 1660 | Strong | Amide C=O Stretch | This is the characteristic "Weinreb amide" carbonyl band. Its position is higher than typical amides due to the electron-withdrawing N-methoxy group. |
| 1600 - 1450 | Medium-Variable | Aromatic C=C Stretch | A series of bands confirming the aromatic skeleton. |
| 1250 - 1180 | Strong | C-F Stretch | A strong band indicative of the aryl-fluoride bond. |
| 1100 - 950 | Strong | C-O & C-N Stretch | Complex region with contributions from C-O and C-N single bonds. |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Background Collection: Before analysis, collect a background spectrum of the clean, empty ATR crystal. This step is critical as it subtracts signals from atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. Engage the pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[3]
-
Data Processing: The resulting spectrum is usually presented in terms of transmittance (%) versus wavenumber (cm⁻¹).
IR Analysis Workflow
The ATR-FTIR workflow is straightforward and efficient for functional group identification.
References
Discovery and history of fluorinated Weinreb amides
An In-Depth Technical Guide to the Discovery and History of Fluorinated Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Concurrently, the Weinreb amide has been established as a robust and versatile functional group for the synthesis of ketones and aldehydes, prized for its ability to prevent over-addition by organometallic reagents. This guide provides a comprehensive overview of the intersection of these two critical areas of synthetic chemistry: the discovery, development, and application of fluorinated Weinreb amides. We will explore the historical context of the Weinreb-Nahm synthesis, the evolution of methods for preparing their fluorinated analogues, and their subsequent application as powerful building blocks in the synthesis of high-value fluorinated carbonyl compounds and other complex molecules.
The Foundation: The Weinreb-Nahm Ketone Synthesis
The story of fluorinated Weinreb amides begins with the foundational discovery made by Steven M. Weinreb and Steven Nahm in 1981.[3][4][5] At the time, the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents (like Grignard or organolithium reagents) was often plagued by a critical side reaction: over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[3][6]
Weinreb and Nahm introduced the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide, as an ingenious solution.[3][4][7][8] Their method involves the reaction of an activated carboxylic acid derivative, such as an acid chloride, with N,O-dimethylhydroxylamine.[3][5]
The resulting Weinreb amide reacts with an organometallic reagent to form a highly stable, five-membered cyclic tetrahedral intermediate, stabilized by chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both oxygen atoms.[3][9] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This crucial stability prevents the intermediate from reacting further with the organometallic reagent present in the reaction mixture, thus cleanly affording the desired ketone in high yield upon hydrolysis.[6][9]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. youtube.com [youtube.com]
- 9. Weinreb amides [pubsapp.acs.org]
An In-depth Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide: Sourcing, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Fluoro-N-methoxy-N-methylbenzamide. It provides an in-depth look at its commercial availability, core chemical principles, and field-proven protocols for its synthesis and application.
Introduction: The Strategic Value of a Fluorinated Weinreb Amide
This compound is a specialized chemical intermediate belonging to the class of Weinreb amides. Its significance in modern organic synthesis stems from the unique reactivity conferred by the N-methoxy-N-methylamide group, first reported by Nahm and Weinreb.[1][2] This functional group is renowned for its ability to react with organometallic reagents in a controlled manner to produce ketones, elegantly avoiding the common problem of over-addition that leads to tertiary alcohols.
The incorporation of a fluorine atom at the ortho position of the benzamide ring further enhances its utility. Fluorine substitution is a cornerstone of medicinal chemistry, often used to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. This makes this compound a valuable building block for creating complex fluorinated ketones, which are key synthons in the development of novel pharmaceuticals and agrochemicals.[3]
Commercial Sourcing and Availability
Acquiring high-quality starting materials is the foundation of successful research. This compound is available from several reputable chemical suppliers. Purity and proper characterization are paramount, and researchers should always verify the supplier's analytical data.
| Supplier | Product Identifier | Purity | Notes |
| Sigma-Aldrich (Merck) | CAS: 198967-24-7 | 95% | Marketed for early discovery research. |
| Shanghai Aladdin Biochemical Technology Co., LTD | This compound | 95.0% | Available through platforms like Chemsrc.[4] |
| Shanghai Jizhi Biochemical Technology Co., Ltd. | This compound | 95.0% | Offers various quantities with rapid stocking.[4] |
| Dayang Chem (Hangzhou) Co., Ltd. | This compound | Inquiry | Provides bulk quantities upon inquiry.[4] |
| 2a biotech | Catalog No.: 2A-0122705 | - | Listed as an intermediate product.[5] |
Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.
The Core Mechanism: Chemoselectivity of the Weinreb Amide
The synthetic power of the Weinreb amide lies in its reaction with strong nucleophiles like Grignard or organolithium reagents. The key to its controlled reactivity is the formation of a stable, five-membered cyclic intermediate stabilized by chelation with the metal cation (e.g., MgX⁺ or Li⁺).[1] This tetrahedral adduct is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed. This stability prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thereby providing a high-yield route to ketones.[1][2]
Experimental Protocols: Synthesis and Application
The following protocols are grounded in established methodologies for Weinreb amide chemistry and are designed to be self-validating.[1][6]
Synthesis of this compound
This procedure details the formation of the Weinreb amide from the corresponding acid chloride. This is often a high-yielding and straightforward method.[1][6]
Workflow Diagram:
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Solvation: Add anhydrous dichloromethane (CH₂Cl₂) via syringe to dissolve the reactants.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) or pyridine dropwise to the stirred solution. A precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford pure this compound.
Application: Synthesis of 2'-Fluoroacetophenone
This protocol demonstrates the utility of the synthesized Weinreb amide in preparing a ketone via a Grignard reaction.
Workflow Diagram:
Step-by-Step Protocol:
-
Setup: To a flame-dried, nitrogen-flushed flask, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add methylmagnesium bromide (MeMgBr, 1.2 eq, solution in THF/ether) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour. Monitor the consumption of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography to yield pure 2'-fluoroacetophenone.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:[7][8][9]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (multiplets, ~7.0-7.8 ppm), a singlet for the N-methoxy group (~3.5 ppm), and a singlet for the N-methyl group (~3.3 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons (with C-F coupling), the carbonyl carbon (~168 ppm), the N-methoxy carbon (~61 ppm), and the N-methyl carbon (~34 ppm).
-
¹⁹F NMR (CDCl₃, 376 MHz): A signal corresponding to the aryl fluoride would be expected.
-
Mass Spectrometry (ESI): The calculated mass for [M+H]⁺ would be approximately 184.0768.
Conclusion
This compound is a powerful and versatile reagent for modern organic synthesis, particularly in the fields of medicinal and materials chemistry. Its commercial availability allows for its direct use, while the reliable protocols for its synthesis provide an accessible route for its preparation in the lab. The chemoselective reactivity of the Weinreb amide functional group offers a predictable and high-yielding pathway to complex fluorinated ketones, making it an indispensable tool for the discerning research scientist.
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Methodological & Application
The Strategic Synthesis of Ketones via Grignard Reaction with 2-Fluoro-N-methoxy-N-methylbenzamide: A Detailed Guide
Introduction: The Weinreb Amide as a Cornerstone in Modern Ketone Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds to construct ketones is a fundamental transformation. Ketones are not only valuable final products but also versatile intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The Grignard reaction, a classic method for C-C bond formation, often suffers from a significant drawback when reacting with traditional acylating agents like esters or acid chlorides: over-addition.[1][2] This lack of control leads to the formation of tertiary alcohols as byproducts, reducing the yield of the desired ketone and complicating purification.
The advent of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, revolutionized ketone synthesis.[3][4] This functional group provides a robust and highly selective method for the acylation of organometallic reagents, including Grignard reagents, to furnish ketones in high yields while effectively suppressing the formation of over-addition products. This guide provides a detailed exploration of the application of a specific Weinreb amide, 2-Fluoro-N-methoxy-N-methylbenzamide, in Grignard reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for its utilization.
The Underlying Principle: Mechanistic Insights into the Weinreb-Nahm Ketone Synthesis
The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack by the Grignard reagent.[4] This stability arises from the chelation of the magnesium atom by both the oxygen of the carbonyl group and the methoxy group of the Weinreb amide.[4] This five-membered ring intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[3] Consequently, the ketone is only liberated during the workup step, preventing it from reacting with any remaining Grignard reagent in the reaction mixture.
dot digraph "Weinreb-Nahm Reaction Mechanism" { graph [fontname="Helvetica", fontsize=12, label="Figure 1: Mechanism of the Weinreb-Nahm Ketone Synthesis", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
"this compound" [shape=plaintext, fontsize=12]; "Grignard_Reagent" [label="R-MgX", shape=plaintext, fontsize=12]; "Tetrahedral_Intermediate" [label="Stable Chelated\nTetrahedral Intermediate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Ketone" [label="2-Fluorophenyl Ketone", shape=plaintext, fontsize=12]; "Workup" [label="Aqueous Acidic\nWorkup (e.g., H₃O⁺)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Tetrahedral_Intermediate" [label="Nucleophilic Attack"]; "Grignard_Reagent" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Workup"; "Workup" -> "Ketone" [label="Protonation & Collapse"]; } . Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Application Note: Synthesis of 2-Fluorobenzophenone Derivatives
The synthesis of 2-fluorobenzophenone and its derivatives is of significant interest in medicinal chemistry, as this structural motif is present in various biologically active compounds. The use of this compound in a Grignard reaction with an appropriate arylmagnesium halide provides a direct and high-yielding route to these valuable ketones.
Experimental Protocol: Synthesis of (2-Fluorophenyl)(phenyl)methanone
This protocol details the synthesis of (2-fluorophenyl)(phenyl)methanone via the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.1 - 1.5 eq, solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen or argon inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the Weinreb amide in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.1 - 1.5 eq) dropwise to the stirred solution of the Weinreb amide. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (2-fluorophenyl)(phenyl)methanone.
Application Note: Synthesis of 2-Fluoroacetophenone Derivatives
The synthesis of acetophenone derivatives bearing a 2-fluoro substituent is another important application. These compounds serve as key building blocks in the synthesis of various pharmaceutical agents. The reaction of this compound with an alkyl Grignard reagent, such as methylmagnesium bromide, provides an efficient route to these ketones.
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)ethan-1-one
This protocol outlines the synthesis of 1-(2-fluorophenyl)ethan-1-one from this compound and methylmagnesium bromide.
Materials and Equipment:
The materials and equipment are the same as for the synthesis of (2-fluorophenyl)(phenyl)methanone, with methylmagnesium bromide (1.1 - 1.5 eq, solution in THF or diethyl ether) used as the Grignard reagent.
Procedure:
The procedure is analogous to the synthesis of (2-fluorophenyl)(phenyl)methanone, with the following key steps:
-
Reaction Setup and Dissolution: Dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cooling and Grignard Addition: Cool the solution to 0 °C and slowly add the methylmagnesium bromide solution.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction with 1 M HCl, perform an extractive workup, and purify the crude product by flash column chromatography.
Data Presentation: Expected Yields and Reaction Parameters
The following table summarizes typical reaction parameters and expected yields for the Grignard reaction with this compound based on analogous reactions reported in the literature.[1] It is important to note that these are representative values, and optimization may be required for specific substrates and reaction scales.
| Grignard Reagent | Product | Stoichiometry of Grignard Reagent (eq) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenylmagnesium bromide | (2-Fluorophenyl)(phenyl)methanone | 1.1 - 1.5 | 0 to rt | 2 - 4 | 85 - 95 |
| Methylmagnesium bromide | 1-(2-Fluorophenyl)ethan-1-one | 1.1 - 1.5 | 0 to rt | 2 - 4 | 80 - 90 |
| Ethylmagnesium bromide | 1-(2-Fluorophenyl)propan-1-one | 1.1 - 1.5 | 0 to rt | 2 - 4 | 80 - 90 |
| Cyclopropylmagnesium bromide | Cyclopropyl(2-fluorophenyl)methanone | 1.1 - 1.5 | 0 to rt | 3 - 5 | 75 - 85 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Grignard reaction is critically dependent on maintaining strictly anhydrous conditions. All glassware must be oven- or flame-dried, and anhydrous solvents are essential. The presence of moisture will quench the Grignard reagent, leading to low or no product yield.
-
Initiation of Grignard Reagent Formation: If preparing the Grignard reagent in situ, initiation can sometimes be sluggish. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.
-
Slow Addition of Grignard Reagent: The Grignard reagent should be added slowly to the Weinreb amide solution, especially at the beginning, to control the exothermicity of the reaction.
-
Purity of the Weinreb Amide: The purity of the this compound is crucial for obtaining high yields of the desired ketone. Impurities in the starting material can lead to side reactions and complicate purification.
Conclusion
The use of this compound in Grignard reactions represents a powerful and reliable strategy for the synthesis of a variety of 2-fluorophenyl ketones. The inherent stability of the Weinreb amide functionality prevents the common issue of over-addition, leading to high yields of the desired products. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully employ this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols: 2-Fluoro-N-methoxy-N-methylbenzamide as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Weinreb Amides in Drug Development
In the landscape of modern pharmaceutical synthesis, the quest for precision, efficiency, and functional group tolerance is paramount.[1][2][3] Among the vast arsenal of synthetic tools, the Weinreb-Nahm amide stands out as a uniquely reliable functional group for the controlled synthesis of ketones and aldehydes.[2][4] This application note focuses on a specific, yet highly valuable, member of this class: 2-Fluoro-N-methoxy-N-methylbenzamide. The incorporation of a fluorine atom onto the benzoyl moiety introduces electronic modifications that can be crucial for modulating the biological activity and pharmacokinetic properties of a target Active Pharmaceutical Ingredient (API).[5]
This guide provides an in-depth exploration of this compound, covering its synthesis, the underlying principles of its reactivity, and detailed protocols for its application. We will particularly focus on its role as a key intermediate in the synthesis of complex pharmaceutical molecules, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.
Core Concept: The Weinreb-Nahm Amide Advantage
The primary synthetic utility of this compound, a classic Weinreb-Nahm amide, lies in its reaction with organometallic reagents (such as Grignard or organolithium reagents) to form ketones.[2][4] Unlike more reactive acylating agents like acid chlorides or esters, the Weinreb amide elegantly circumvents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol.[4]
The key to this controlled reactivity is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized at low temperatures by the coordination of the metal cation (e.g., MgX⁺ or Li⁺) with both the carbonyl oxygen and the methoxy oxygen.[4] This stable complex prevents the collapse of the tetrahedral intermediate and the subsequent elimination of the methoxy-methylamine group until an acidic workup is performed.
Mechanism of Action: Preventing Over-addition
The reaction proceeds as follows: the organometallic reagent adds to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation. This intermediate remains stable until a deliberate acidic quench protonates the nitrogen and oxygen atoms, leading to the collapse of the intermediate, elimination of N,O-dimethylhydroxylamine, and formation of the desired ketone.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Synthesis Protocol: this compound
The most direct and high-yielding synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine hydrochloride with 2-fluorobenzoyl chloride. The following protocol is adapted from established procedures and offers excellent efficiency.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |
| 2-Fluorobenzoyl chloride | 158.56 | 393-52-2 | ≥98% |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 6638-79-5 | ≥98% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | ≥99% |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 96-47-9 | Anhydrous |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | - |
| Hydrochloric Acid (HCl), 1 M | 36.46 | 7647-01-0 | 1 M aq. |
| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzoyl chloride (1.48 g, 9.32 mmol, 1.0 equiv.) and dissolve it in 10 mL of 2-MeTHF.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.0 g, 10.25 mmol, 1.1 equiv.) to the solution. The mixture will form a suspension.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: In a separate beaker, prepare a solution of potassium carbonate (2.83 g, 20.50 mmol, 2.2 equiv.) in 10 mL of deionized water. Add this aqueous solution to the reaction mixture dropwise over approximately 2 minutes while maintaining the temperature at 0 °C.
-
Reaction: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Workup: After 1 hour, carefully add 1 M HCl (aq.) until the aqueous phase is acidic (pH ~2-3), which serves to neutralize any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the two phases. Extract the aqueous layer with 2-MeTHF (2 x 15 mL).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.
Expected Yield: This procedure typically yields this compound as a colorless oil in high yield (approx. 96%).[6]
Caption: Workflow for the synthesis of the target intermediate.
Application in Pharmaceutical Synthesis: A Case Study
While broadly applicable, this compound is a known intermediate in the synthesis of isoxazoline-class pharmaceuticals, such as the veterinary drug Afoxolaner .[7][8] Afoxolaner is a potent insecticide and acaricide used to control fleas and ticks in dogs.[7] The synthesis involves the formation of a key ketone intermediate via a Grignard reaction with the Weinreb amide.
Protocol: Synthesis of a Key Ketone Intermediate
This protocol outlines the general procedure for the reaction of this compound with a relevant Grignard reagent, illustrating its core application.
Reaction: this compound + (3,5-Dichlorophenyl)magnesium bromide → 2-Fluoro-3',5'-dichlorobenzophenone
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |
| This compound | 183.18 | 198967-24-7 | ≥97% |
| (3,5-Dichlorophenyl)magnesium bromide | (Varies) | (Varies) | ~1 M in THF |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous |
| Ammonium Chloride (NH₄Cl) | 53.49 | 12125-02-9 | Saturated aq. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade |
| Brine (Saturated NaCl solution) | - | - | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous |
Experimental Procedure
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Slowly add the solution of (3,5-Dichlorophenyl)magnesium bromide (approx. 1.1 equiv.) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting amide.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining cooling.
-
Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude ketone can be purified by standard techniques such as column chromatography on silica gel or recrystallization.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of fluorinated ketones. Its utility, rooted in the controlled reactivity of the Weinreb-Nahm amide, prevents over-addition and allows for high-yield preparations of key building blocks in pharmaceutical development. The protocols provided herein offer a robust foundation for the synthesis and application of this valuable compound, empowering researchers to construct complex molecular architectures with greater precision and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. orientjchem.org [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. The patent landscape of Afoxolaner [synapse.patsnap.com]
- 8. US20210022344A1 - Process for the preparation of isoxazoline compounds - Google Patents [patents.google.com]
The Strategic Application of 2-Fluoro-N-methoxy-N-methylbenzamide in Next-Generation Agrochemical Research: A Technical Guide
In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic design and synthesis of novel agrochemicals are paramount. This technical guide delves into the application of 2-Fluoro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide, as a key building block in the development of innovative pesticides. By leveraging the unique reactivity of this intermediate, researchers can unlock efficient synthetic pathways to complex molecules with potent biological activity. This document provides not only detailed protocols for synthesis and biological screening but also the underlying scientific rationale to empower researchers in their quest for next-generation crop protection solutions.
Introduction: The Significance of Fluorinated Benzamides and Weinreb Amide Chemistry in Agrochemicals
The incorporation of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical research. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of a molecule. The 2-fluorobenzoyl moiety, in particular, is a recurring structural motif in a number of commercial and investigational agrochemicals.
This compound (CAS: 198967-24-7) belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] The utility of Weinreb amides in organic synthesis is widely recognized, primarily for their controlled reactivity towards organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This predictable reactivity makes this compound an ideal intermediate for the synthesis of agrochemicals containing a 2-fluorobenzoyl ketone scaffold, which is present in various classes of insecticides and fungicides.
This guide will focus on a proposed application of this compound in the synthesis of a novel insecticidal agent, illustrating its potential to streamline the discovery and development of new crop protection agents.
Synthesis of this compound: A Foundational Protocol
The reliable synthesis of the Weinreb amide is the crucial first step. The following protocol details a standard and efficient method starting from the readily available 2-fluorobenzoic acid.
Protocol 2.1: Synthesis of this compound
Objective: To prepare the title Weinreb amide from 2-fluorobenzoic acid.
Materials:
-
2-Fluorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 2-fluorobenzoyl chloride.
-
-
Weinreb Amide Formation:
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and slowly add pyridine (2.2 eq) or triethylamine (2.2 eq) dropwise.
-
Dissolve the crude 2-fluorobenzoyl chloride from the previous step in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine hydrochloride suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
-
Causality behind Experimental Choices:
-
The conversion of the carboxylic acid to the more reactive acid chloride is necessary for efficient acylation of the hydroxylamine.
-
The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the acid chloride and other reactive intermediates.
-
Pyridine or triethylamine is used as a base to neutralize the HCl generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride.
-
The aqueous workup is designed to remove the base, any remaining starting materials, and byproducts.
Application in the Synthesis of a Novel Insecticide: A Proposed Pathway
To illustrate the utility of this compound, we propose its use in the synthesis of a novel insecticidal ketone, which can be a precursor to more complex insecticidal molecules. The key step is the Grignard reaction with the Weinreb amide.
Proposed Target Insecticide Class: Fluorinated Benzoylphenylurea Analogs
Benzoylphenylureas are a well-known class of insecticides that act as insect growth regulators by inhibiting chitin synthesis. We propose the synthesis of a novel analog featuring a 2-fluorobenzoyl ketone moiety.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for a novel insecticide.
Protocol 3.1: Synthesis of the 2-Fluoro-4'-aminobenzophenone Intermediate
Objective: To synthesize the key ketone intermediate via a Grignard reaction with this compound.
Materials:
-
This compound
-
4-Bromo-N-(tert-butoxycarbonyl)aniline (or other protected 4-bromoaniline)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, dissolve 4-bromo-N-(tert-butoxycarbonyl)aniline (1.2 eq) in anhydrous THF.
-
Add a small portion of the aniline solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Add the remaining aniline solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with Weinreb Amide:
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C in a separate flask.
-
Slowly add the prepared Grignard reagent to the solution of the Weinreb amide via cannula or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the Weinreb amide.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected aminobenzophenone intermediate.
-
-
Deprotection:
-
Dissolve the protected aminobenzophenone in a suitable solvent (e.g., DCM or dioxane) and treat with an acid (e.g., trifluoroacetic acid or HCl) to remove the Boc protecting group.
-
After the reaction is complete, neutralize the mixture and perform an aqueous workup to isolate the 2-Fluoro-4'-aminobenzophenone derivative.
-
Causality behind Experimental Choices:
-
The use of a protecting group on the aniline is essential to prevent the acidic proton of the amine from quenching the Grignard reagent. The Boc group is a common choice due to its stability and ease of removal.
-
The Grignard reaction is a powerful C-C bond-forming reaction, ideal for coupling the aryl halide with the Weinreb amide.
-
The reaction is quenched with a mild acid source like ammonium chloride to hydrolyze the intermediate tetrahedral adduct to the ketone and to neutralize any unreacted Grignard reagent.
Biological Evaluation of the Novel Insecticide
Once the target compound is synthesized, its biological activity must be assessed. The following are example protocols for preliminary insecticidal screening.
Protocol 4.1: Foliar Spray Assay on a Model Pest (e.g., Cabbage Looper - Trichoplusia ni)
Objective: To evaluate the contact and/or ingestion toxicity of the synthesized compound against a lepidopteran pest.
Materials:
-
Synthesized insecticide
-
Acetone
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Cabbage or lettuce plants
-
Second or third instar larvae of Trichoplusia ni
-
Spray bottle or chamber
-
Ventilated containers for holding larvae
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the synthesized compound in acetone (e.g., 10,000 ppm).
-
Prepare serial dilutions from the stock solution to obtain a range of test concentrations (e.g., 1000, 500, 250, 100, 50 ppm).
-
The final spray solution should contain a small percentage of acetone and a surfactant (e.g., 0.05% Triton X-100) to ensure proper mixing and leaf coverage. A negative control (solvent + surfactant only) must be included.
-
-
Treatment:
-
Place cabbage or lettuce plants on a turntable in a spray chamber.
-
Spray the plants with the test solutions until runoff.
-
Allow the plants to air dry.
-
-
Infestation and Incubation:
-
Once the leaves are dry, place a known number of larvae (e.g., 10) on the treated leaves of each plant.
-
Place the plants in ventilated containers and maintain them in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 60% RH, 16:8 L:D).
-
-
Data Collection and Analysis:
-
Assess larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
If a dose-response is observed, calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Data Presentation:
| Compound Concentration (ppm) | Number of Larvae | Mortality (%) at 72h | Corrected Mortality (%) |
| Control | 30 | 5 | 0 |
| 50 | 30 | 20 | 15.8 |
| 100 | 30 | 45 | 42.1 |
| 250 | 30 | 75 | 73.7 |
| 500 | 30 | 95 | 94.7 |
| 1000 | 30 | 100 | 100 |
Protocol 4.2: Systemic Root Uptake Assay
Objective: To determine if the compound can be taken up by the roots and translocated to the foliage to control pests.
Materials:
-
Synthesized insecticide
-
Nutrient solution (e.g., Hoagland's solution)
-
Small potted plants (e.g., tomato or cotton)
-
Test tubes or small beakers
-
Aphids or other sucking insects
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a series of concentrations of the test compound in the nutrient solution.
-
-
Treatment:
-
Carefully remove the potted plants from the soil, gently wash the roots, and place the root system in the test solutions.
-
Maintain the plants under controlled environmental conditions.
-
-
Infestation and Incubation:
-
After 24-48 hours of uptake, infest the foliage of the plants with a known number of aphids.
-
Continue to incubate the plants.
-
-
Data Collection and Analysis:
-
Assess aphid mortality at 24, 48, and 72 hours post-infestation.
-
Analyze the data as described in Protocol 4.1.
-
Conclusion and Future Directions
This guide has outlined the strategic importance of this compound as a versatile building block in agrochemical research. By providing detailed, scientifically-grounded protocols for its synthesis and a proposed application in the creation of a novel insecticide, we have demonstrated its potential to facilitate the development of next-generation crop protection agents. The principles and methodologies described herein can be adapted by researchers to explore the synthesis of other classes of agrochemicals, including fungicides and herbicides, that could benefit from the incorporation of the 2-fluorobenzoyl moiety. The continued exploration of such versatile intermediates will undoubtedly be a cornerstone of innovation in the agrochemical industry.
References
Reaction of 2-Fluoro-N-methoxy-N-methylbenzamide with Organolithium Reagents: A Protocol for High-Yield Ketone Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the reaction between 2-Fluoro-N-methoxy-N-methylbenzamide and various organolithium reagents. This transformation is a cornerstone in modern organic synthesis for the preparation of 2-fluoro-substituted aryl ketones, which are valuable intermediates in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the Weinreb ketone synthesis, explain the rationale behind specific experimental parameters, and offer insights for troubleshooting and optimization.
Introduction: The Strategic Advantage of Weinreb Amides
The synthesis of ketones is a fundamental transformation in organic chemistry. However, traditional methods involving the reaction of highly reactive organometallic reagents (like Grignard or organolithium reagents) with carboxylic acid derivatives such as acid chlorides or esters are often plagued by a critical side reaction: over-addition.[1][2][3] This occurs because the initially formed ketone is often more reactive than the starting material, leading to the formation of tertiary alcohols as undesired byproducts.
The introduction of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this problem.[4][5][6] The unique feature of the Weinreb amide is its ability to react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate is resistant to further nucleophilic attack under the reaction conditions. Upon aqueous acidic workup, it cleanly collapses to afford the desired ketone in high yield, effectively preventing the formation of tertiary alcohols.[4][7]
Our focus here, this compound, incorporates an ortho-fluoro substituent. While fluorine is a potent directing group for ortho-metalation,[8][9] in this context, its primary role is as an electron-withdrawing group, which can influence the reactivity of the amide carbonyl. The resulting 2-fluoroaryl ketones are important scaffolds in medicinal chemistry.
Reaction Mechanism and Rationale
The success of the Weinreb ketone synthesis hinges on the formation of a stable intermediate. The following steps outline the accepted mechanism:
-
Nucleophilic Attack: The organolithium reagent (R-Li), a potent nucleophile, adds to the electrophilic carbonyl carbon of the this compound.
-
Formation of a Chelated Intermediate: This addition generates a tetrahedral intermediate. The key to the reaction's success is that the lithium cation is chelated by both the carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered ring that protects the intermediate from collapsing or reacting with a second equivalent of the organolithium reagent.[1][2]
-
Acidic Workup and Collapse: Upon introduction of a mild acid during the workup, the chelated intermediate is protonated. This protonated species is unstable and readily collapses, eliminating N,O-dimethylhydroxylamine to furnish the final ketone product.
The entire process is visualized in the diagram below.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction. Researchers should adapt it based on the specific organolithium reagent and scale.
Materials and Equipment
-
Reagents:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-Butyllithium in hexanes, Phenyllithium in dibutyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for aqueous workup and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
-
Experimental Workflow Visualization
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Place the entire setup under a positive pressure of inert gas. Causality: Organolithium reagents are extremely reactive towards water and oxygen; maintaining an inert and anhydrous environment is critical for success.[10][11]
-
Dissolution and Cooling: To the flask, add this compound (1.0 eq.). Using a dry syringe, add anhydrous THF (approx. 0.1–0.2 M concentration). Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 5-10 minutes to ensure thermal equilibrium. Causality: Low temperatures are essential to control the exothermic reaction, prevent decomposition of the organolithium reagent, and minimize potential side reactions such as metalation of the aromatic ring.
-
Organolithium Addition: Slowly add the organolithium reagent (1.1–1.2 eq.) dropwise via syringe over 10–15 minutes. Ensure the internal temperature does not rise significantly. Causality: A slow, controlled addition prevents localized hot spots and ensures the stable chelated intermediate forms efficiently without undergoing premature collapse or side reactions.[7][12]
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Causality: The quench serves to protonate the tetrahedral intermediate, initiating its collapse to the ketone, and to neutralize any excess, highly basic organolithium reagent.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 2-fluoroaryl ketone.
Data Summary and Troubleshooting
The following table provides representative data for this class of reaction. Actual yields may vary based on the specific substrate and reaction scale.
| Organolithium Reagent (R-Li) | Stoichiometry (R-Li : Amide) | Temp (°C) | Time (h) | Typical Yield (%) |
| n-Butyllithium | 1.2 : 1.0 | -78 | 1 | 85-95% |
| Phenyllithium | 1.2 : 1.0 | -78 | 1.5 | 80-90% |
| Methyllithium | 1.2 : 1.0 | -78 | 1 | 88-96% |
| sec-Butyllithium | 1.2 : 1.0 | -78 | 1 | 80-90% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Wet solvent/glassware. 3. Degraded organolithium reagent. | 1. Increase reaction time or add slightly more reagent. 2. Ensure all glassware is rigorously oven-dried and solvents are anhydrous. 3. Titrate the organolithium reagent before use to determine its exact concentration.[10] |
| Recovery of Starting Material | Insufficient organolithium reagent or reaction time. | Check the titer of the organolithium reagent. Increase reaction time or temperature slightly (e.g., to -60 °C) after initial addition. |
| Formation of Tertiary Alcohol | Reaction temperature was too high, destabilizing the chelated intermediate. | Maintain a strict temperature of -78 °C during addition and stirring. Ensure the quench is performed at low temperature. |
| Complex Mixture of Products | Possible side reactions, such as ortho-metalation followed by reaction. | Ensure slow, controlled addition of the organolithium reagent at -78 °C. Using Li-halogen exchange to pre-form reagents at low temperatures can also improve cleanliness.[13] |
Conclusion
The reaction of this compound with organolithium reagents is a robust and highly reliable method for synthesizing 2-fluoroaryl ketones. The strategic use of the Weinreb amide functionality effectively circumvents the common problem of over-addition, leading to high yields of the desired product. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and by adhering to anhydrous, inert techniques, researchers can readily access these valuable synthetic intermediates for a wide range of applications in drug discovery and materials science.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. rsc.org [rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
One-Pot Synthesis of Ketones Using 2-Fluoro-N-methoxy-N-methylbenzamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Ketones and the Weinreb Amide Approach
The synthesis of ketones is a cornerstone of modern organic chemistry, providing critical intermediates for the construction of complex molecules, particularly in the pharmaceutical industry. Aryl ketones, in particular, are prevalent motifs in a vast array of bioactive compounds. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. This has led to a surge in interest in the development of efficient methods for the synthesis of fluorinated aryl ketones.
The traditional approach to ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives like acid chlorides or esters is frequently plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2] The Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides), elegantly circumvents this issue. The key to this method's success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent. This intermediate prevents further addition and collapses to the desired ketone only upon aqueous workup.[1][2]
This application note provides a detailed protocol for a one-pot synthesis of ketones using 2-Fluoro-N-methoxy-N-methylbenzamide, a versatile and increasingly important building block. We will delve into the mechanistic rationale behind this efficient transformation, the specific role of the ortho-fluoro substituent, and provide a step-by-step guide for its successful implementation in a laboratory setting.
Mechanistic Insights: The Role of the Weinreb Amide and the 2-Fluoro Substituent
The one-pot synthesis of a ketone from a carboxylic acid via a Weinreb amide intermediate involves two key transformations occurring in a single reaction vessel: the formation of the Weinreb amide and its subsequent reaction with an organometallic reagent.
Part 1: In Situ Formation of this compound
The process begins with the activation of 2-fluorobenzoic acid, typically by converting it to the more reactive acid chloride. This is often achieved using reagents such as oxalyl chloride or thionyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the this compound.
Caption: Formation of the Weinreb Amide from 2-Fluorobenzoic Acid.
Part 2: The Weinreb Ketone Synthesis
Once the this compound is formed in situ, an organometallic reagent (e.g., a Grignard or organolithium reagent) is introduced. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the Weinreb amide. This leads to the formation of a five-membered cyclic tetrahedral intermediate, stabilized by chelation of the magnesium or lithium cation between the carbonyl oxygen and the methoxy oxygen. This stable intermediate is the cornerstone of the Weinreb synthesis, as it is resistant to further nucleophilic attack, thus preventing the formation of a tertiary alcohol.[1][2]
Upon acidic workup, this chelated intermediate collapses, eliminating the N-methoxy-N-methylamine moiety and yielding the final ketone product.
References
Application Notes & Protocols: 2-Fluoro-N-methoxy-N-methylbenzamide in the Synthesis of Fluorinated Drug Candidates
Introduction: The Strategic Role of Fluorine and the Weinreb Amide
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for enhancing pharmacological profiles.[1] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target receptors.[1][2][3] Consequently, between 15% to 20% of all pharmaceuticals and agrochemicals contain at least one fluorine atom.[4]
The synthesis of these vital fluorinated compounds relies on robust and versatile chemical tools. Among these, the Weinreb-Nahm ketone synthesis stands out for its precision and reliability in constructing carbon-carbon bonds to form ketones.[5][6] This method utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb amide, which reacts cleanly with organometallic reagents.[7] 2-Fluoro-N-methoxy-N-methylbenzamide is a particularly valuable building block, as it allows for the direct introduction of a 2-fluorobenzoyl moiety, a common scaffold in various bioactive molecules.[8] This guide provides an in-depth exploration of this reagent, detailing the causality behind its effectiveness and providing robust protocols for its application.
The Weinreb Amide Advantage: Engineering Chemoselectivity
The primary challenge in reacting organometallic reagents (like Grignard or organolithium reagents) with common carboxylic acid derivatives such as esters or acid chlorides is over-addition.[6][9] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of tertiary alcohol byproducts.
The Weinreb-Nahm synthesis elegantly circumvents this problem through the formation of a stable tetrahedral intermediate.[6][10]
-
Causality of Stability: When an organometallic reagent adds to the Weinreb amide, the resulting tetrahedral intermediate is stabilized by chelation of the magnesium or lithium cation by both the methoxy oxygen and the carbonyl oxygen.[7][11]
-
Preventing Collapse: This stable, five-membered chelate ring is resistant to collapse and elimination of the methoxy-methylamine group under the reaction conditions.[5][6][10] It remains intact until a deliberate acidic workup is performed.
-
Controlled Product Formation: During the acidic workup, the chelate is broken, and the intermediate readily hydrolyzes to yield the desired ketone, free from tertiary alcohol contamination.[6][9]
This inherent stability and controlled reactivity make Weinreb amides, including this compound, exceptionally versatile and compatible with a wide array of sensitive functional groups.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. CAS 198967-24-7: this compound [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the dedicated technical support guide for the synthesis and optimization of 2-Fluoro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this versatile Weinreb amide.
Troubleshooting Guide: Synthesis & Application
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and validated solutions to streamline your workflow.
Issue 1: Low or No Yield During Amide Formation
Question: I am attempting to synthesize this compound from 2-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride, but my yield is consistently low (<40%). What are the likely causes and how can I improve it?
Answer: Low yields in Weinreb amide synthesis are a common but solvable issue. The root cause often lies in one of three areas: the quality of the starting materials, the choice of base and reaction conditions, or the work-up procedure.
Potential Causes & Solutions:
-
Cause A: Degradation of 2-Fluorobenzoyl Chloride. 2-Fluorobenzoyl chloride is highly reactive and moisture-sensitive.[1] Exposure to atmospheric moisture will hydrolyze it back to the unreactive 2-fluorobenzoic acid, reducing the amount of active electrophile available for the reaction.
-
Solution:
-
Verify Purity: Before use, check the purity of the 2-fluorobenzoyl chloride by ¹H NMR or GC-MS. If significant hydrolysis has occurred, consider purification by distillation or using a fresh bottle.
-
Inert Atmosphere: Always handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2]
-
-
-
Cause B: Ineffective Basicity or Stoichiometry. The reaction requires a base to neutralize the HCl generated from the N,O-dimethylhydroxylamine hydrochloride salt and the HCl byproduct of the acylation. An inappropriate base or incorrect stoichiometry can halt the reaction.
-
Solution:
-
Base Selection: Pyridine is a common choice, but its nucleophilicity can sometimes lead to side products. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often a better choice.
-
Stoichiometry: A minimum of 2.0 equivalents of base is required: one to neutralize the hydrochloride salt and one to scavenge the HCl byproduct. Using a slight excess (e.g., 2.2 equivalents) is recommended to drive the reaction to completion.[3]
-
-
-
Cause C: Suboptimal Reaction Temperature. While the reaction is often robust, temperature control can be crucial. Adding the acyl chloride too quickly to the amine/base mixture at room temperature can lead to side reactions.
-
Solution:
-
Controlled Addition: Dissolve the N,O-dimethylhydroxylamine hydrochloride and base in an anhydrous solvent (e.g., DCM or THF). Cool this solution to 0 °C in an ice bath before slowly adding the 2-fluorobenzoyl chloride solution dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion. Monitor progress using TLC or LC-MS.
-
-
Troubleshooting Flowchart for Low Yield
Below is a decision-tree diagram to guide your troubleshooting process for low-yield reactions.
Caption: A decision tree for troubleshooting low yield.
Issue 2: Difficulty in Product Purification
Question: My reaction appears to be successful according to TLC, but I am struggling to isolate a pure product. My final material is an oil, and column chromatography is not giving clean separation. What can I do?
Answer: Purification challenges with Weinreb amides often stem from residual starting materials or byproducts from the base. A carefully planned work-up and optimized chromatography are key.
Potential Causes & Solutions:
-
Cause A: Residual Pyridine or Triethylamine Salts. Amine salts (e.g., triethylammonium chloride) can be difficult to remove and may cause the product to oil out or streak on a silica column.
-
Solution: Acidic Wash. During the aqueous work-up, wash the organic layer sequentially with a mild acidic solution like 1 M HCl or saturated NH₄Cl solution.[4] This will protonate any residual amine base, making it soluble in the aqueous layer. Follow this with a wash using saturated sodium bicarbonate solution to remove unreacted 2-fluorobenzoic acid and then a final brine wash.
-
-
Cause B: Co-elution with Byproducts. The polarity of the Weinreb amide might be very close to that of a persistent impurity.
-
Solution: Optimize Chromatography.
-
Solvent System: Systematically screen different solvent systems. A common starting point for Weinreb amides is a gradient of ethyl acetate in hexanes. If this fails, try switching to a different solvent system, such as dichloromethane/methanol.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent alternative to chromatography for achieving high purity.
-
-
Issue 3: Incomplete Reaction with Organometallic Reagents
Question: I have successfully synthesized the this compound, but my subsequent Grignard reaction to form a ketone is giving low conversion. What could be the problem?
Answer: The success of the Weinreb ketone synthesis relies on the stability of the tetrahedral intermediate formed upon nucleophilic attack.[5] Incomplete reactions are often due to the quality of the Grignard reagent or suboptimal reaction conditions.
-
Cause A: Poor Quality Grignard Reagent. Grignard reagents are highly sensitive to air and moisture.
-
Solution: Use freshly prepared Grignard reagent or titrate older batches to determine the active concentration before use.
-
-
Cause B: Reaction Temperature. The stability of the chelated intermediate is temperature-dependent.[6] If the reaction is allowed to warm up prematurely, the intermediate can collapse and lead to side reactions.
-
Solution: Perform the Grignard addition at a low temperature (0 °C to -78 °C) and allow it to stir at that temperature for a sufficient time before quenching the reaction, still at a low temperature.
-
Experimental Protocol: Standard Synthesis
This section provides a reliable, step-by-step protocol for the synthesis of this compound.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Fluorobenzoyl chloride | 158.56 | 10.0 | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 22.0 | 2.2 |
| Dichloromethane (DCM), Anhydrous | - | 50 mL | - |
Procedure
-
Setup: To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol).
-
Amine & Base Solution: Add anhydrous dichloromethane (30 mL) followed by triethylamine (3.06 mL, 22.0 mmol). Cool the resulting slurry to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.25 mL, 10.0 mmol) in anhydrous dichloromethane (20 mL) in a separate flask. Add this solution dropwise to the cold amine slurry over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction's progress by TLC (e.g., using 3:7 Ethyl Acetate/Hexanes).
-
Work-up:
-
Quench the reaction by slowly adding 30 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why is a Weinreb amide like this compound a good precursor for ketone synthesis? A1: The key advantage of a Weinreb amide is its ability to react with one equivalent of an organometallic reagent (like a Grignard or organolithium) to form a stable, chelated tetrahedral intermediate.[6][7] This intermediate prevents the common problem of "over-addition," where a second equivalent of the nucleophile would attack the newly formed ketone to produce a tertiary alcohol.[5][8] The desired ketone is only released upon acidic work-up.
Q2: Can I use 2-fluorobenzoic acid directly instead of the acyl chloride? A2: Yes, it is possible to synthesize Weinreb amides directly from carboxylic acids using peptide coupling reagents (e.g., BOP, DCC, HATU) or by converting the acid to an acyl fluoride in situ.[9][10] For example, reagents like Deoxo-Fluor can convert the carboxylic acid to a highly reactive acyl fluoride, which then reacts with N,O-dimethylhydroxylamine.[11][12] This one-pot method can be advantageous as it avoids handling the moisture-sensitive acyl chloride.[13]
Q3: How does the 2-fluoro substituent affect the reaction? A3: The fluorine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in the 2-fluorobenzoyl chloride. This can make the acylation reaction faster compared to the non-fluorinated analog.[14] The fluorine substituent is generally stable under these reaction conditions and does not typically participate in side reactions.
Q4: What is the stability of this compound? A4: Weinreb amides are generally stable compounds that can be purified by chromatography and stored for extended periods under normal laboratory conditions.[7] They are much more stable than their corresponding acyl chloride precursors.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 11. A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. solubilityofthings.com [solubilityofthings.com]
Common side reactions with 2-Fluoro-N-methoxy-N-methylbenzamide and how to avoid them
Welcome to the Technical Support Center for 2-Fluoro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the use of this versatile Weinreb amide. As Senior Application Scientists, we have compiled and synthesized field-proven insights and data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a specialized Weinreb amide. Like other Weinreb amides, its primary utility is as a stable and efficient acylating agent in organic synthesis.[1][2][3] It is particularly valuable for the synthesis of ketones and aldehydes from organometallic reagents (such as Grignard and organolithium reagents) and hydrides, respectively. The key advantage of the Weinreb amide functionality is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic addition.[1][2][4] This intermediate prevents the common side reaction of over-addition, which often plagues reactions with more reactive acylating agents like acid chlorides or esters, leading to the formation of tertiary alcohols instead of the desired ketone.[3][5] The presence of the ortho-fluoro substituent can influence the electronic properties and reactivity of the molecule.[6]
Q2: How is this compound synthesized?
A2: A common and efficient method for the synthesis of this compound involves the reaction of 2-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. A biphasic system using an organic solvent like 2-methyltetrahydrofuran (2-MeTHF) and an aqueous solution of a base such as potassium carbonate has been shown to be highly effective, yielding the product in high purity and yield.
Q3: What is the role of the ortho-fluoro substituent on the reactivity of the Weinreb amide?
A3: The ortho-fluoro substituent has both electronic and steric effects. Electronically, fluorine is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates with nucleophiles.[6] Sterically, the presence of a substituent at the ortho position can hinder the approach of bulky nucleophiles to the carbonyl group.[7][8][9] This steric hindrance can sometimes necessitate modified reaction conditions, such as higher temperatures or longer reaction times, to achieve complete conversion. The fluorine atom's small van der Waals radius, however, means this steric effect is less pronounced than with larger ortho-substituents.[10]
Q4: Is this compound stable? What are the recommended storage conditions?
A4: this compound is generally a stable solid at room temperature. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guides
Issue 1: Incomplete reaction or low yield when using Grignard or organolithium reagents.
Possible Causes:
-
Steric Hindrance: The ortho-fluoro group, although relatively small, can sterically hinder the approach of bulky organometallic reagents.
-
Insufficient Reactivity of the Organometallic Reagent: The Grignard or organolithium reagent may not be sufficiently reactive to overcome the steric and electronic effects of the substrate.
-
Low Reaction Temperature: While low temperatures are generally recommended to maintain the stability of the tetrahedral intermediate, they can also slow down the reaction rate, leading to incomplete conversion.
-
Poor Quality of Organometallic Reagent: The Grignard or organolithium reagent may have degraded due to exposure to air or moisture.
Solutions & Avoidance Strategies:
| Strategy | Explanation | Experimental Protocol |
| Increase Reaction Temperature | Gradually warming the reaction mixture can provide the necessary activation energy to overcome steric hindrance. | After the initial addition of the organometallic reagent at 0 °C or lower, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS. |
| Use a More Reactive Organometallic Reagent | If a Grignard reagent is unsuccessful, switching to a more reactive organolithium reagent may improve the yield. | N/A |
| Use an Excess of the Organometallic Reagent | A moderate excess (1.2-1.5 equivalents) of the organometallic reagent can help drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions. | Use freshly titrated organometallic reagents to ensure accurate stoichiometry. |
| Addition of a Lewis Acid | A Lewis acid, such as CeCl₃ or LiCl, can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack.[11] | Pre-mix the Weinreb amide with the Lewis acid in an anhydrous solvent before the addition of the organometallic reagent. |
Workflow for Troubleshooting Low Yield in Organometallic Reactions:
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of over-addition product (tertiary alcohol).
Possible Causes:
-
Decomposition of the Tetrahedral Intermediate: The key to the success of the Weinreb ketone synthesis is the stability of the chelated tetrahedral intermediate. If this intermediate collapses to the ketone in the presence of unreacted organometallic reagent, over-addition will occur.[4]
-
High Reaction Temperatures: Elevated temperatures can lead to the breakdown of the stable intermediate.
-
Prolonged Reaction Times at Room Temperature: Even at room temperature, the intermediate may not be indefinitely stable.
Solutions & Avoidance Strategies:
| Strategy | Explanation | Experimental Protocol |
| Maintain Low Reaction Temperature | Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate. | Add the organometallic reagent dropwise to a cooled solution of the Weinreb amide in an anhydrous solvent such as THF or diethyl ether. |
| Controlled Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Use TLC or LC-MS to monitor the disappearance of the starting material. |
| Careful Workup Procedure | Quench the reaction at low temperature before allowing it to warm to room temperature. | Add a saturated aqueous solution of ammonium chloride or a mild acid (e.g., 1 M HCl) to the cold reaction mixture to protonate the intermediate and quench any excess organometallic reagent. |
Reaction Mechanism and Prevention of Over-addition:
Caption: Mechanism of Weinreb ketone synthesis and over-addition side reaction.
Issue 3: Reduction to the corresponding amine or alcohol instead of the aldehyde with hydride reagents.
Possible Causes:
-
Incorrect Choice of Reducing Agent: Strong reducing agents like LiAlH₄ can over-reduce the Weinreb amide to the corresponding amine, especially at elevated temperatures.[12]
-
Reaction Temperature Too High: For the partial reduction to the aldehyde, maintaining a low temperature is crucial.
-
Excess Hydride Reagent: Using more than one equivalent of the hydride reagent can lead to over-reduction.
Solutions & Avoidance Strategies:
| Strategy | Explanation | Experimental Protocol |
| Use a Bulky, Less Reactive Hydride Reagent | Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of Weinreb amides to aldehydes.[3][13][14][15][16][17] Its bulkiness and lower reactivity favor the formation of a stable intermediate that does not readily undergo further reduction.[16] | Dissolve the Weinreb amide in an anhydrous solvent (e.g., THF, toluene, or DCM) and cool to -78 °C. Add one equivalent of DIBAL-H dropwise and maintain the temperature for 1-2 hours. |
| Strict Temperature Control | The reaction must be kept at low temperature (-78 °C) to prevent the collapse of the intermediate and subsequent over-reduction.[13][14][16] | Use a dry ice/acetone bath to maintain a consistent low temperature throughout the addition and reaction time. |
| Careful Stoichiometry | Use precisely one equivalent of the hydride reagent. | Use a freshly opened or titrated solution of DIBAL-H to ensure accurate stoichiometry. |
| Modified Workup | A careful workup procedure is necessary to isolate the aldehyde without further reaction. | Quench the reaction at -78 °C with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum complexes and facilitate extraction.[13] |
Reduction of Weinreb Amide:
Caption: Selective reduction of the Weinreb amide.
Issue 4: Hydrolysis of the Weinreb amide.
Possible Causes:
-
Presence of Water: Weinreb amides can be hydrolyzed back to the corresponding carboxylic acid in the presence of acid or base and water.
-
Acidic or Basic Reaction/Workup Conditions: Prolonged exposure to strong acids or bases during the reaction or workup can promote hydrolysis.[18][19][20]
Solutions & Avoidance Strategies:
| Strategy | Explanation | Experimental Protocol |
| Use Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents for reactions involving the Weinreb amide. | Flame-dry glassware under vacuum or oven-dry overnight. Use freshly distilled or commercially available anhydrous solvents. |
| Neutral or Mildly Acidic/Basic Workup | Minimize the time the reaction mixture is in contact with strong acids or bases during the workup. | Use a saturated aqueous solution of NH₄Cl for quenching organometallic reactions. For extractions, use dilute acid or base and work quickly. |
| Proper Storage | Store the Weinreb amide in a desiccator or under an inert atmosphere to protect it from atmospheric moisture. | N/A |
References
- 1. orientjchem.org [orientjchem.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. pubs.acs.org [pubs.acs.org]
Stability of 2-Fluoro-N-methoxy-N-methylbenzamide under different reaction conditions
Technical Support Center: Stability of 2-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile Weinreb amide. Here, we will address common challenges and questions to ensure the successful application of this reagent in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a specialized Weinreb amide.[1][2] Its key structural feature is the N-methoxy-N-methylamide group, which allows for controlled and high-yield synthesis of ketones and aldehydes from various nucleophiles like Grignard reagents, organolithiums, and reducing agents.[3][4] The primary advantage of using a Weinreb amide is its ability to form a stable tetrahedral intermediate upon nucleophilic attack.[3][4][5] This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts when using other acylating agents like esters or acid chlorides.[4][6][7] The fluorine atom at the 2-position of the benzoyl ring introduces unique electronic properties that can influence reactivity and provide a site for further functionalization.[8]
Q2: What are the general storage and handling recommendations for this compound?
A2: this compound is generally a stable solid at room temperature.[9][10] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Like most Weinreb amides, it exhibits good stability under normal handling conditions and does not require special precautions beyond standard laboratory practices for handling chemical reagents.[6] Always refer to the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.[9][10]
Q3: How does the fluorine substituent affect the stability and reactivity of the molecule?
A3: The ortho-fluoro substituent has several effects. Electronically, fluorine is an electronegative atom that can influence the electrophilicity of the carbonyl carbon. This can potentially affect the rate of nucleophilic attack. Sterically, the fluorine atom is relatively small and is not expected to significantly hinder the approach of most nucleophiles to the carbonyl group. The presence of the fluorine atom also offers a potential handle for further synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, under specific conditions.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific stability issues you may encounter during your experiments.
Issue 1: Unexpected Side Products or Low Yields in Reactions with Organometallic Reagents
Q: I am reacting this compound with a Grignard reagent, but I am observing low yields of the desired ketone and the formation of unknown impurities. What could be the cause?
A: While Weinreb amides are known for their clean reactions with organometallics, several factors can lead to suboptimal results.
-
Cause 1: Reaction Temperature. The stability of the key tetrahedral intermediate is temperature-dependent.[4] Running the reaction at elevated temperatures can lead to the collapse of this intermediate and potential side reactions.
-
Solution: Perform the addition of the organometallic reagent at low temperatures (typically 0 °C to -78 °C) and allow the reaction to slowly warm to room temperature only if necessary. A low-temperature quench is also recommended.[4]
-
-
Cause 2: Highly Basic or Sterically Hindered Nucleophiles. With very strong or bulky nucleophiles, an elimination reaction can occur, leading to the release of formaldehyde.[4]
-
Solution: If you suspect this is an issue, consider using a less hindered or less basic organometallic reagent if your synthesis allows. Alternatively, carefully controlling the stoichiometry and reaction temperature can help minimize this side reaction.
-
-
Cause 3: Purity of Reagents and Solvents. Moisture or impurities in your Grignard reagent or solvent can quench the organometallic species, leading to lower effective concentrations and incomplete reactions.
-
Solution: Always use freshly prepared or titrated organometallic reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use.
-
Issue 2: Decomposition Under Acidic or Basic Conditions
Q: I need to perform a reaction on another part of my molecule that contains a this compound moiety. How stable is the Weinreb amide to acidic and basic conditions?
A: The N-methoxy-N-methylamide group is generally robust but can be susceptible to hydrolysis under certain conditions.
-
Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the amide bond, yielding the corresponding carboxylic acid and N,O-dimethylhydroxylamine. While generally stable to mild acidic workups, prolonged exposure to strong acids, especially at elevated temperatures, should be avoided. Some protecting groups that require strong acidic cleavage (e.g., TFA) may pose a risk to the Weinreb amide.[11]
-
Basic Conditions: Weinreb amides are generally more stable to basic conditions than esters. However, vigorous alkaline hydrolysis, for instance, using strong bases like KOH or NaOH in refluxing solvents, will cleave the amide bond.[12] Milder basic conditions, such as those used for the deprotection of some functional groups, are often tolerated.
Summary of Stability to Hydrolysis:
| Condition | Reagents | Temperature | Stability | Potential Products |
| Mild Acidic | 1 M HCl (aq) | Room Temp | Generally Stable | - |
| Strong Acidic | TFA, conc. H₂SO₄ | Elevated Temp | Unstable | 2-Fluorobenzoic acid |
| Mild Basic | K₂CO₃, Et₃N | Room Temp | Generally Stable | - |
| Strong Basic | NaOH, KOH | Reflux | Unstable | 2-Fluorobenzoate |
Issue 3: Thermal Stability Concerns
Q: Can I safely heat reactions containing this compound?
A: this compound exhibits good thermal stability under normal reaction conditions. However, like any organic molecule, it will decompose at very high temperatures. Thermal decomposition is expected to generate carbon oxides, nitrogen oxides, and hydrogen fluoride.[9] For most synthetic applications, reaction temperatures up to 100-120 °C in a suitable solvent should be well-tolerated for reasonable reaction times. Always monitor your reaction for signs of decomposition, such as color change or gas evolution, especially when exploring new, higher-temperature conditions.
Experimental Protocols
Standard Protocol for Ketone Synthesis using a Grignard Reagent
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Grignard reagent (1.1-1.2 equiv) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the product by flash column chromatography if necessary.
Visualizing Reaction Pathways
Below is a diagram illustrating the general reaction pathway for the conversion of a Weinreb amide to a ketone, highlighting the stable tetrahedral intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. nbinno.com [nbinno.com]
- 8. CAS 198967-24-7: this compound [cymitquimica.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. This compound | 198967-24-7 [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Navigating Challenges in Ketone Synthesis: A Technical Support Guide for Reactions with 2-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for troubleshooting reactions involving 2-Fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile Weinreb amide in their synthetic endeavors. The unique structural features of this reagent, namely the ortho-fluoro substituent, can present specific challenges. This document provides in-depth, evidence-based solutions to common problems encountered during its use, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and general reactivity of this compound.
Q1: How stable is this compound to storage and handling?
A1: this compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] It is advisable to store it in a cool, dry place, away from strong acids, bases, and oxidizing agents. Like most Weinreb amides, it is relatively robust and does not require extraordinary handling precautions beyond standard laboratory practices for fine chemicals.[2]
Q2: What are the main advantages of using this compound over other acylating agents for the synthesis of 2-fluorophenyl ketones?
A2: The primary advantage lies in the inherent nature of the Weinreb amide functionality. It reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[2][3][4] This intermediate is resistant to further nucleophilic attack, thus preventing the common problem of over-addition to form tertiary alcohols, a frequent side reaction with more reactive acylating agents like acid chlorides or esters.[2][4][5] This leads to cleaner reactions and higher yields of the desired ketone.
Q3: Can I use standard reaction conditions for Grignard or organolithium additions with this specific Weinreb amide?
A3: While general protocols for Weinreb amide reactions serve as a good starting point, the ortho-fluoro substituent in this compound can influence reactivity. The fluorine atom is electron-withdrawing and can affect the electrophilicity of the carbonyl carbon. Additionally, steric hindrance from the ortho group might necessitate slightly elevated temperatures or longer reaction times compared to unsubstituted benzamides. It is always recommended to perform a small-scale trial to optimize conditions for your specific substrate.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: this compound is compatible with common ethereal solvents like THF and diethyl ether used in organometallic reactions.[1][6] However, it is crucial to ensure that all solvents and reagents are strictly anhydrous, as organometallic reagents are highly sensitive to moisture. Protic solvents like water and alcohols will quench the organometallic reagent and should be avoided until the workup step.
II. Troubleshooting Failed Reactions: A Deeper Dive
This section provides detailed troubleshooting guides for specific issues that may arise during the reaction of this compound with organometallic reagents.
Scenario 1: Low or No Conversion of the Starting Weinreb Amide
A common frustration is the recovery of unreacted this compound after the reaction. This can be attributed to several factors.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Analysis and Solutions:
-
Inactive Organometallic Reagent: Grignard and organolithium reagents are notoriously sensitive to air and moisture.
-
Verification: Always titrate your organometallic reagent prior to use to determine its exact molarity. A common method is titration with a known concentration of a non-hygroscopic acid like diphenylacetic acid.
-
Solution: If the concentration is significantly lower than expected, prepare a fresh batch of the reagent under strictly anhydrous conditions. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[6]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While many Weinreb amide reactions proceed well at low temperatures (e.g., -78 °C to 0 °C), the steric bulk and electronic effects of the 2-fluoro substituent and your specific organometallic reagent might require higher temperatures to overcome the activation energy barrier.
-
Solution: If you observe no reaction at low temperatures, allow the reaction to slowly warm to room temperature. In some cases, gentle heating may be necessary.[7] Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Reaction Time: The reaction may be sluggish. Extend the reaction time and monitor its progress.
-
-
Purity of Starting Materials:
-
Weinreb Amide: Impurities in the this compound can interfere with the reaction. The presence of the corresponding carboxylic acid (2-fluorobenzoic acid) is particularly problematic as it will be deprotonated by the organometallic reagent, consuming it in a non-productive acid-base reaction.
-
Solution: Ensure the purity of your Weinreb amide. If necessary, purify it by recrystallization or column chromatography. An IR spectrum can be a quick check for the absence of a broad O-H stretch characteristic of a carboxylic acid.
-
Scenario 2: Formation of Byproducts and Low Yield of the Desired Ketone
Even when the starting material is consumed, the desired 2-fluorophenyl ketone may be obtained in low yield due to the formation of byproducts.
Common Byproducts and Their Origins:
| Byproduct | Potential Cause | Proposed Solution |
| Tertiary Alcohol | Breakdown of the chelated tetrahedral intermediate. | Maintain low reaction temperatures during addition and quenching. Use a less reactive organometallic reagent if possible. |
| 2-Fluorobenzoic Acid | Hydrolysis of the starting Weinreb amide during workup. | Perform the acidic workup at low temperatures (e.g., 0 °C) and minimize the time the reaction mixture is in contact with the acidic aqueous phase. |
| Starting Material (Unreacted) | Incomplete reaction (see Scenario 1). | Re-evaluate reagent activity and reaction conditions. |
| Homocoupling Product of the Organometallic Reagent | Often an issue with the formation of the organometallic reagent itself. | Optimize the formation of the Grignard or organolithium reagent. |
Investigative Workflow for Byproduct Formation:
Caption: Workflow for investigating and mitigating byproduct formation.
Detailed Analysis and Solutions:
-
Formation of Tertiary Alcohol (Over-addition):
-
Causality: The stability of the tetrahedral intermediate is key to the success of the Weinreb ketone synthesis.[2][3][4] If this intermediate breaks down prematurely to form the ketone in the presence of unreacted organometallic reagent, a second addition will occur, leading to the tertiary alcohol. This is more likely at higher temperatures.
-
Solution:
-
Temperature Control: Maintain a low temperature throughout the addition of the organometallic reagent and for a period thereafter.
-
Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride. This will protonate the intermediate and any remaining organometallic reagent.
-
-
-
Formation of 2-Fluorobenzoic Acid:
-
Causality: The Weinreb amide can be hydrolyzed back to the carboxylic acid under harsh acidic workup conditions.
-
Solution: Use a milder quenching agent like saturated ammonium chloride solution. If an acidic workup is necessary for other reasons, perform it at 0 °C and extract the product promptly.
-
III. Experimental Protocols
The following are general, yet detailed, protocols that can be adapted for your specific needs.
Protocol 1: Synthesis of this compound
This protocol describes a common method for preparing the Weinreb amide from the corresponding acid chloride.[3][8]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and dissolve it in dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), dropwise.
-
Acid Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the cooled reaction mixture via the dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the acid chloride.
-
Workup: Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: General Procedure for the Reaction with a Grignard Reagent
This protocol provides a starting point for the synthesis of a 2-fluorophenyl ketone.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to the desired starting temperature (e.g., -78 °C or 0 °C).
-
Grignard Addition: Add the Grignard reagent (1.1-1.5 eq, previously titrated) dropwise via a syringe, maintaining the internal temperature.
-
Reaction: Stir the reaction at the chosen temperature for the optimized time (monitor by TLC/LC-MS).
-
Workup: Quench the reaction at low temperature by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ketone by silica gel column chromatography.[9]
IV. References
-
CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone - Google Patents. --INVALID-LINK--
-
and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. --INVALID-LINK--
-
Weinreb amides. --INVALID-LINK--
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N,N-Boc2 Amides. --INVALID-LINK--
-
Weinreb ketone synthesis - Wikipedia. --INVALID-LINK--
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. --INVALID-LINK--
-
Recent Developments in Weinreb Synthesis and their Applications (A-Review). --INVALID-LINK--
-
Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. --INVALID-LINK--
-
Synthetic strategies available to convert amides into ketones. --INVALID-LINK--
-
Weinreb Synthesis - Explore the Science & Experts | ideXlab. --INVALID-LINK--
-
2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. --INVALID-LINK--
-
n-methoxy-n-methylamides. --INVALID-LINK--
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. --INVALID-LINK--
-
Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC - NIH. --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. --INVALID-LINK--
-
organolithium reagents 1. --INVALID-LINK--
-
2-Fluoro-N-(4-methoxy-phen-yl)benzamide - PubMed. --INVALID-LINK--
-
α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC - NIH. --INVALID-LINK--
-
10 - Organic Syntheses Procedure. --INVALID-LINK--
-
CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents. --INVALID-LINK--
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. --INVALID-LINK--
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC. --INVALID-LINK--
-
A. Organolithium Reagents. --INVALID-LINK--
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide - DORAS | DCU Research Repository. --INVALID-LINK--
-
The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents. --INVALID-LINK--
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). --INVALID-LINK--
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. --INVALID-LINK--
-
Synthesis of 2-fluoro-2-pyrrolines via tandem reaction of α-trifluoromethyl-α,β-unsaturated carbonyl compounds with N-tosylated 2-aminomalonates - Chemical Communications (RSC Publishing). --INVALID-LINK--
-
Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. --INVALID-LINK--
-
(PDF) 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide - ResearchGate. --INVALID-LINK--
-
This compound - Universal Biologicals. --INVALID-LINK--
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - MDPI. --INVALID-LINK--
-
Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - ChemicalBook. --INVALID-LINK--
-
predicting carbonyl addition reaction products - YouTube. --INVALID-LINK--
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
Removal of unreacted 2-Fluoro-N-methoxy-N-methylbenzamide from product mixture
Technical Support Center: Weinreb Amide Purification
Topic: Removal of Unreacted 2-Fluoro-N-methoxy-N-methylbenzamide from Product Mixtures Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: The Challenge of Purity with Weinreb Amides
N-methoxy-N-methylamides, or Weinreb amides, are exceptionally useful intermediates in modern organic synthesis. Their unique stability and predictable reactivity allow for the controlled formation of ketones and aldehydes from highly reactive organometallic reagents.[1][2] The this compound is a specific example used to introduce a fluorinated phenyl ketone moiety, a common motif in pharmacologically active compounds.
However, the very stability that makes these amides so valuable can also present a purification challenge.[1] Incomplete reactions can leave residual, unreacted starting material in your crude product. Due to its amide functionality, this compound is a polar, neutral molecule that can be difficult to separate from products with similar physical properties.
This guide provides a structured approach to troubleshooting and resolving this common purification issue, moving from rapid diagnostics and simple aqueous workups to more advanced chromatographic and crystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for purification?
A1: Understanding the physical properties is the first step in designing a separation strategy. Key data is summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₀FNO₂[3] | --- |
| Molecular Weight | 183.18 g/mol [3] | Relatively low MW; may be volatile under very high vacuum/heat. |
| Physical Form | Solid | Enables purification by crystallization if the product is an oil or has different solubility. |
| Polarity | Polar, neutral amide | Will be soluble in polar organic solvents (EtOAc, DCM, THF) and have low water solubility. Will not be removed by standard acid/base washes. |
| Boiling Point | High (e.g., 4-fluoro isomer is 120 °C / 0.3 mmHg)[4] | Not easily removed by simple evaporation unless the desired product is non-volatile. |
Q2: How can I quickly assess if unreacted starting material is present?
A2: Thin-Layer Chromatography (TLC) is the most effective initial check.
-
Co-spot Analysis: Spot your crude reaction mixture, your starting material, and a "co-spot" (crude mixture and starting material in the same spot) on a single TLC plate.
-
Interpretation: If the crude mixture shows a spot at the same Rf as the starting material, and this spot's intensity increases in the co-spot lane, then unreacted this compound is present.
-
Pro-Tip: Use a solvent system that gives good separation between the starting material and the product (product Rf ~0.3-0.4). This same system will be the starting point for column chromatography.
Q3: My reaction with a Grignard/organolithium reagent is complete, but the starting amide is still present after workup. What happened?
A3: This typically points to an issue with the aqueous workup. The reaction of a Weinreb amide with an organometallic reagent forms a stable, metal-chelated tetrahedral intermediate.[1][5] This intermediate is unreactive to further nucleophilic attack.[5] A sufficiently acidic aqueous quench is required to break down this chelate and liberate the ketone. If the workup is not acidic enough, the intermediate can revert to the starting amide. Always ensure your quench is with a mild acid like saturated NH₄Cl or dilute HCl until the aqueous layer is distinctly acidic.
Troubleshooting Guide: A Systematic Approach to Purification
This section provides detailed protocols for removing unreacted this compound based on the properties of your desired product.
Logical Flow for Purification Strategy
The choice of purification method depends critically on the polarity difference between the unreacted amide and the desired product. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Method 1: Enhanced Aqueous Workup
Scenario: Your product is significantly less polar than the starting amide (e.g., a ketone formed from a Grignard reaction). The unreacted amide prefers the polar organic solvent, but you may be able to "push" it into the aqueous phase.
Causality: While the Weinreb amide is neutral, its polarity makes it susceptible to partitioning effects. By carefully selecting your organic and aqueous phases, you can manipulate its distribution. Standard workups often involve washing the organic layer (e.g., ethyl acetate) with aqueous solutions.[6] For stubborn separations, adding a less polar co-solvent can help drive more polar impurities out of the organic phase.
Step-by-Step Protocol:
-
Initial Quench: After the reaction is complete, cool the mixture to 0 °C and slowly quench with 1 M HCl. This hydrolyzes the tetrahedral intermediate to your ketone product.[1]
-
Dilution: Dilute the quenched reaction mixture with ethyl acetate (EtOAc).
-
Phase Separation: Transfer the mixture to a separatory funnel. If emulsions form, add a small amount of saturated NaCl solution (brine) to increase the density of the aqueous phase and improve separation.[7]
-
Sequential Washes: Wash the organic layer sequentially as described in the table below.
| Wash Solution (1x Volume) | Purpose |
| 1. 1 M HCl | Removes basic impurities (e.g., unreacted Grignard reagent byproducts). |
| 2. Saturated NaHCO₃ | Neutralizes any remaining acid and removes acidic impurities.[6][7] |
| 3. Saturated NaCl (Brine) | Removes bulk water from the organic layer and helps break emulsions.[7] |
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purity Check: Analyze the crude material by TLC or ¹H NMR to see if the amide impurity has been sufficiently removed. If it persists, proceed to chromatography.
Method 2: Flash Column Chromatography
Scenario: The product and starting material have similar polarities, or the aqueous workup was insufficient. This is the most robust method for separating neutral organic compounds.
Causality: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. By optimizing the mobile phase (solvent system), you can achieve separation even between compounds with small differences in polarity.
Step-by-Step Protocol:
-
TLC Optimization:
-
Find a solvent system (mobile phase) that provides good separation on a TLC plate. The goal is a ΔRf of at least 0.2.
-
Start with a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
-
A good starting point for Weinreb amides and their corresponding ketones is often in the range of 10-30% EtOAc in Hexanes.
Example TLC Screening Solvent System Observation 10% EtOAc / Hexanes Both spots are near the baseline (Rf < 0.1). Increase polarity. 30% EtOAc / Hexanes Starting material Rf = 0.2, Product Rf = 0.45. Good separation. 50% EtOAc / Hexanes Both spots are near the solvent front (Rf > 0.8). Decrease polarity. -
-
Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the optimized mobile phase (or a slightly less polar version to start) as a slurry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column with the optimized mobile phase, applying gentle air pressure.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and concentrate in vacuo.
-
-
Purity Confirmation: Verify the purity of the final product by ¹H NMR and/or LCMS.
Method 3: Recrystallization
Scenario: Your desired product is a solid and chromatography is either ineffective or not ideal for the scale of your reaction. The unreacted amide is also a solid, but may have different solubility characteristics.
Causality: Recrystallization purifies compounds based on differences in solubility. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Impurities, ideally, will either remain in the cold solution or be insoluble in the hot solvent.
Step-by-Step Protocol:
-
Solvent Screening:
-
In small test tubes, test the solubility of your impure product in various solvents (e.g., isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof).
-
Find a single solvent or a binary solvent system where the product is sparingly soluble at room temperature but fully dissolves upon heating.
-
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
-
Purity Check: Check the purity of the crystals and the mother liquor by TLC. If the mother liquor still contains a significant amount of product, a second recrystallization may be performed.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H10FNO2 | CID 18357556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. reddit.com [reddit.com]
Impact of moisture on 2-Fluoro-N-methoxy-N-methylbenzamide reactivity
Welcome to the technical support center for 2-Fluoro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the reactivity of this versatile Weinreb amide. Our goal is to equip you with the expertise to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your synthetic routes.
The Critical Role of Anhydrous Conditions
This compound, a member of the Weinreb amide family, is a powerful reagent for the synthesis of ketones. The N-methoxy-N-methylamide functionality provides a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which resists the common problem of over-addition.[1][2] However, the very nature of this reactivity makes the starting amide susceptible to hydrolysis. The presence of moisture can lead to the degradation of the amide, consumption of expensive reagents, and the formation of unwanted byproducts, ultimately compromising reaction yields and purity. This guide will delve into the practical implications of moisture and provide you with robust protocols to mitigate its detrimental effects.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific problems you may encounter during your experiments with this compound, with a focus on moisture-related causes and their solutions.
Issue 1: Low or No Yield of the Desired Ketone
-
Question: I am reacting this compound with a Grignard reagent, but I am observing a very low yield of my target ketone. What could be the primary cause?
-
Answer: The most probable culprit for a low yield in a Weinreb ketone synthesis is the presence of moisture in your reaction setup. Grignard reagents are extremely sensitive to water and will be quenched before they can react with the Weinreb amide.[3] Furthermore, any moisture present can hydrolyze the this compound to 2-fluorobenzoic acid. This acid will then react with the Grignard reagent in an acid-base reaction, consuming two equivalents of your valuable organometallic reagent.
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry, inert gas (nitrogen or argon).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers, even when advertised as "anhydrous," should be freshly dried over an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether, or calcium hydride for dichloromethane).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or a nitrogen-filled balloon.
-
Reagent Quality: Ensure your Grignard reagent is of high quality and has been properly stored. If in doubt, titrate the Grignard reagent to determine its exact molarity before use.
-
Issue 2: Formation of 2-Fluorobenzoic Acid as a Major Byproduct
-
Question: My reaction mixture shows a significant amount of 2-fluorobenzoic acid upon workup. Why is this happening?
-
Answer: The presence of 2-fluorobenzoic acid is a direct indicator of the hydrolysis of this compound. This occurs when water is present in the reaction mixture before the addition of the organometallic reagent or during the reaction itself.
Mechanism of Hydrolysis:
Caption: Hydrolysis of this compound.
Preventative Measures:
-
Strict Anhydrous Technique: Adhere to the rigorous drying procedures outlined in the previous section.
-
Inert Gas Sparging: For larger scale reactions, sparging the solvent with a dry, inert gas for 15-30 minutes before adding reagents can help remove dissolved moisture and oxygen.
-
Use of Drying Agents: While not a substitute for dry solvents, the addition of molecular sieves to the reaction flask (ensure compatibility with your reagents) can help scavenge trace amounts of moisture.
-
Issue 3: Inconsistent Reaction Results
-
Question: I am getting inconsistent yields and product profiles even when I follow the same procedure. What could be causing this variability?
-
Answer: Inconsistent results are often a sign of subtle variations in experimental conditions, with moisture being a frequent, yet often overlooked, variable. The humidity in the laboratory can change from day to day, affecting the amount of ambient moisture that can enter your reaction.
Strategies for Reproducibility:
-
Standardize Your Anhydrous Technique: Develop a consistent and meticulous routine for drying glassware, solvents, and handling reagents under an inert atmosphere.
-
Document Environmental Conditions: Note the ambient temperature and humidity in your lab notebook for each experiment. This can help you identify correlations between environmental conditions and reaction outcomes.
-
Glove Box Usage: For highly sensitive reactions, performing the entire experiment in a glove box will provide the most controlled and anhydrous environment.
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound to prevent degradation?
A1: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, consider placing the container inside a desiccator with a drying agent like Drierite or phosphorus pentoxide.
-
Q2: Can I use a commercial "anhydrous" solvent directly from the bottle?
A2: While commercially available anhydrous solvents are of high quality, their water content can increase over time once the bottle is opened. For reactions that are highly sensitive to moisture, it is always best practice to freshly distill or dry the solvent before use.
-
Q3: What is the best way to handle the solid this compound to minimize moisture exposure?
A3: Weigh out the solid reagent quickly in a dry, draft-free environment. For maximum protection, use a glove box. If a glove box is not available, you can create a "glove bag" filled with an inert gas to provide a more controlled atmosphere for handling the solid.
-
Q4: My reaction involves a lithium reagent instead of a Grignard. Is it also sensitive to moisture?
A4: Yes, organolithium reagents are also extremely reactive towards water. The same stringent anhydrous techniques must be applied when using these reagents with this compound.
-
Q5: What analytical techniques can I use to check for the presence of 2-fluorobenzoic acid in my crude product?
A5: You can use several techniques to detect the presence of 2-fluorobenzoic acid:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the desired ketone and the starting amide. It will often streak on the TLC plate.
-
¹H NMR Spectroscopy: The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm).
-
LC-MS: This is a very sensitive technique that can detect even trace amounts of the hydrolyzed byproduct.
-
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Disassemble and clean all glassware with an appropriate solvent and detergent.
-
Rinse thoroughly with deionized water, followed by a final rinse with acetone.
-
Place the glassware in an oven at 120-150°C for at least 4 hours, or preferably overnight.
-
Assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon.
-
Allow the glassware to cool to room temperature under a positive pressure of the inert gas.
Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)
!CAUTION! This procedure should only be performed by trained personnel in a well-ventilated fume hood. Sodium is highly reactive with water.
-
Pre-dry the THF by letting it stand over calcium hydride overnight, followed by decantation.
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the pre-dried THF.
-
Add sodium metal (cut into small pieces) and a small amount of benzophenone to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous.
-
Distill the required amount of THF directly into the reaction flask immediately before use.
Workflow for a Moisture-Sensitive Weinreb Ketone Synthesis
Caption: General workflow for a moisture-sensitive reaction.
By understanding the principles outlined in this guide and meticulously applying the recommended techniques, you can significantly improve the reliability and success of your reactions involving this compound.
References
Preventing over-reduction in reactions with 2-Fluoro-N-methoxy-N-methylbenzamide
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-reduction
Welcome to the technical support center for reactions involving 2-Fluoro-N-methoxy-N-methylbenzamide. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of reducing this specific Weinreb amide and prevent the common pitfall of over-reduction to the corresponding alcohol.
Understanding the Challenge: The Role of the Weinreb Amide
The N-methoxy-N-methylamide, or Weinreb amide, is a widely used functional group in organic synthesis due to its ability to react with organometallic reagents and hydrides to form a stable tetrahedral intermediate.[1][2] This intermediate's stability is key to preventing the common problem of over-addition or over-reduction.[1][3] The chelation of the metal cation by the methoxy and carbonyl oxygens prevents the collapse of the intermediate to the aldehyde until aqueous workup, at which point any excess reducing agent has been quenched.[2][4]
However, even with this inherent stability, reactions with the more reactive hydride reagents can sometimes lead to the undesired alcohol byproduct. The presence of the electron-withdrawing fluorine atom on the benzene ring of this compound can subtly influence the electronics of the carbonyl group, potentially affecting its reactivity and susceptibility to over-reduction under certain conditions.
Troubleshooting Guide: Preventing Over-reduction
This section addresses specific issues you might encounter during the reduction of this compound to 2-fluorobenzaldehyde.
Problem 1: Significant formation of 2-fluorobenzyl alcohol alongside the desired aldehyde.
Root Cause Analysis:
Over-reduction is typically a result of one or more of the following factors:
-
Excessive Reducing Agent: Using a significant excess of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can overcome the stability of the tetrahedral intermediate.[4]
-
Elevated Reaction Temperature: Allowing the reaction to warm prematurely can lead to the breakdown of the chelated intermediate in the presence of active hydride, resulting in immediate reduction of the newly formed aldehyde.[5]
-
Inappropriate Choice of Reducing Agent: While effective, LiAlH₄ is a very strong reducing agent and may not be the optimal choice for sensitive substrates where over-reduction is a concern.[6][7]
-
Slow Addition of Reagents: Adding the Weinreb amide to the reducing agent can create localized excesses of the hydride, leading to over-reduction.
Solutions and Experimental Protocols:
Solution 1.1: Precise Stoichiometry and Controlled Addition
-
Rationale: Carefully controlling the amount of reducing agent is the first line of defense against over-reduction.
-
Protocol:
-
Ensure your this compound is pure and accurately weighed.
-
Use a freshly titrated solution of the reducing agent (e.g., LiAlH₄ or DIBAL-H) to ensure accurate stoichiometry.
-
Slowly add the reducing agent (1.0 to 1.2 equivalents) to a cooled solution (-78 °C) of the Weinreb amide in an appropriate solvent like THF or DCM.[8][9] This maintains an excess of the amide relative to the hydride throughout the addition.
-
Solution 1.2: Strict Temperature Control
-
Rationale: Maintaining a low temperature is critical for the stability of the tetrahedral intermediate.[5]
-
Protocol:
-
Perform the reaction in a dry ice/acetone bath to maintain a constant temperature of -78 °C.[9]
-
Ensure the quench is also performed at low temperature before allowing the reaction to warm to room temperature.
-
Solution 1.3: Selection of a Milder Reducing Agent
-
Rationale: Less reactive hydride reagents can provide a wider margin for error and are less prone to over-reduction.
-
Recommended Agents:
-
Diisobutylaluminum Hydride (DIBAL-H): This is a bulky and less reactive reducing agent than LiAlH₄, making it an excellent choice for the partial reduction of esters and Weinreb amides to aldehydes.[5][10][11][12]
-
Lithium Diisobutyl-t-butoxyaluminum Hydride (LDBBA): This modified aluminum hydride has shown to quantitatively reduce Weinreb amides to aldehydes with minimal over-reduction.[13]
-
Magnesium Borohydride Reagents: These reagents are complementary to LiAlH₄ and DIBAL-H and exhibit enhanced chemoselectivity, reducing the risk of over-reduction.[14][15][16]
-
Table 1: Comparison of Reducing Agents for Weinreb Amide Reduction
| Reducing Agent | Typical Reaction Temperature | Key Advantages | Potential Drawbacks |
| LiAlH₄ | -78 °C to 0 °C | Readily available, potent | High reactivity can lead to over-reduction |
| DIBAL-H | -78 °C | Excellent for partial reductions, bulky nature enhances selectivity | Can be less reactive with sterically hindered substrates |
| LDBBA | -78 °C | High yields of aldehydes, minimal over-reduction | Not as commonly available as LiAlH₄ or DIBAL-H |
| MgAB | Ambient | Mild conditions, high chemoselectivity | May require specific preparation of the reagent |
Problem 2: Low or no conversion of the starting Weinreb amide.
Root Cause Analysis:
-
Inactive Reducing Agent: Hydride reagents are sensitive to moisture and can degrade over time.
-
Steric Hindrance: While the 2-fluoro substituent is not exceptionally bulky, it can influence the approach of the hydride to the carbonyl.
-
Insufficient Equivalents of Reducing Agent: Inaccurate quantification of the starting material or an underestimation of the required hydride can lead to incomplete reaction.
Solutions and Experimental Protocols:
Solution 2.1: Verify Reagent Activity
-
Rationale: Ensuring the potency of the reducing agent is crucial for a successful reaction.
-
Protocol:
-
If possible, titrate the hydride solution before use.
-
Alternatively, run a small-scale control reaction with a simple, known Weinreb amide (e.g., N-methoxy-N-methylbenzamide) to confirm the reagent's activity.[17]
-
Solution 2.2: Adjust Reaction Conditions
-
Rationale: Modifying the reaction parameters can help overcome activation barriers.
-
Protocol:
-
Slightly increase the equivalents of the reducing agent (e.g., from 1.1 to 1.5 equivalents) and monitor the reaction by TLC or LC-MS.
-
After the initial addition at low temperature, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) for a short period before quenching.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that prevents over-reduction in Weinreb amide reactions?
A1: The key is the formation of a stable, five-membered chelated tetrahedral intermediate after the initial hydride attack. The N-methoxy group's oxygen atom coordinates to the metal (Li⁺ or Al³⁺), which is also coordinated to the carbonyl oxygen. This chelation stabilizes the intermediate, preventing the elimination of the N-methoxy-N-methylamine group to form the aldehyde in the presence of excess hydride. The aldehyde is only liberated during the aqueous workup, after the unreacted hydride has been quenched.[3][4][18]
Q2: How does the 2-fluoro substituent affect the reaction?
A2: The fluorine atom is electron-withdrawing, which can make the carbonyl carbon slightly more electrophilic. This might increase the rate of the initial hydride attack. However, there is also the potential for weak interactions between the fluorine and the amide group, which could influence the conformation of the substrate.[19] In most cases, the electronic effect is not dramatic enough to fundamentally change the outcome of the reaction, but it is a factor to consider when optimizing conditions.
Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction?
A3: No, Sodium Borohydride is generally not a suitable reagent for the reduction of amides, including Weinreb amides, to aldehydes.[12] It is a much milder reducing agent primarily used for the reduction of aldehydes and ketones.[12]
Q4: My workup is problematic, leading to emulsions. What can I do?
A4: Emulsions during the workup of reactions involving aluminum hydrides are common. A "Fieser workup" is often effective. After quenching the excess hydride with ethyl acetate at low temperature, slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to stir vigorously at room temperature until the layers clearly separate. The tartrate chelates the aluminum salts, breaking up the emulsion. Using brine during extractions can also help to break emulsions by increasing the density of the aqueous layer.[20]
Visualizing the Process
Diagram 1: Mechanism of Weinreb Amide Reduction
Caption: Mechanism of Weinreb amide reduction and the over-reduction pathway.
Diagram 2: Troubleshooting Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Weinreb (ketone synthesis) [quimicaorganica.org]
- 11. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 16. escholarship.org [escholarship.org]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Navigating the Scale-Up of Reactions with 2-Fluoro-N-methoxy-N-methylbenzamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The journey from a laboratory-scale reaction to a pilot plant or industrial production is fraught with challenges that can impact yield, purity, and safety. This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scalability of reactions involving 2-Fluoro-N-methoxy-N-methylbenzamide, a key intermediate in many synthetic pathways. As Senior Application Scientists, we synthesize our field-proven insights with established scientific principles to help you navigate the complexities of process scale-up.
Core Principles: Why this compound is a Powerful Tool
This compound belongs to the class of Weinreb amides, which are renowned for their utility in ketone synthesis.[1][2][3][4][5] The primary advantage of using a Weinreb amide lies in its reaction with organometallic reagents, such as Grignard or organolithium reagents. Unlike reactions with esters or acid chlorides, which are prone to over-addition to form tertiary alcohols, the Weinreb amide forms a stable tetrahedral intermediate.[1][3][6][7] This intermediate resists further nucleophilic attack until a deliberate acidic workup, thus providing excellent control and selectivity for the desired ketone product.[1][3][6] This inherent stability is a cornerstone of its successful application in large-scale synthesis.[1][8]
The presence of the ortho-fluoro substituent on the benzamide ring can influence the molecule's reactivity and provides a handle for further functionalization, making it a valuable building block in medicinal chemistry.
Troubleshooting Guide: Common Issues in Scaling Up Reactions
Scaling up reactions involving this compound and organometallic reagents can present a unique set of challenges. This section addresses common problems in a question-and-answer format, providing both the "what to do" and the "why you're doing it."
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or Inconsistent Yield | - Incomplete reaction. - Degradation of the Weinreb amide. - Sub-optimal reaction temperature. - Poor quality or stoichiometry of the Grignard reagent. | 1. Verify Grignard Reagent Quality and Titer: The concentration and activity of Grignard reagents can vary. Titrate the reagent before use to ensure accurate stoichiometry. An excess of Grignard reagent can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion. 2. Optimize Reaction Temperature: While many reactions are initially performed at 0°C or lower to control exothermicity, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile. Low temperatures are crucial during the initial addition to maintain the stability of the tetrahedral intermediate.[6] 3. Consider Solvent Effects: Tetrahydrofuran (THF) is a common solvent for Grignard reactions. Ensure it is anhydrous, as water will quench the Grignard reagent. In some cases, other ethereal solvents or mixtures may offer improved solubility or reactivity. 4. Extended Reaction Time: Larger scale reactions may require longer reaction times to achieve complete conversion due to mass and heat transfer limitations. Again, reaction monitoring is key. |
| Formation of Over-addition Product (Tertiary Alcohol) | - Breakdown of the tetrahedral intermediate. - Excessive reaction temperature. - Inappropriate quenching procedure. | 1. Maintain Low Temperature During Addition and Reaction: The stability of the chelated tetrahedral intermediate is temperature-dependent.[6] Adding the Grignard reagent at a controlled, low temperature (e.g., -20°C to 0°C) is critical. A significant exotherm can lead to the breakdown of the intermediate and subsequent over-addition. 2. Controlled Quenching: Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of a mild acid, such as ammonium chloride.[9] A rapid, uncontrolled quench with a strong acid can generate localized heat and promote side reactions. 3. Use of Additives: In some cases, the addition of a Lewis acid like CeCl₃ can temper the reactivity of the Grignard reagent and further stabilize the intermediate, although this is less commonly required for Weinreb amides.[9] |
| By-product Formation (e.g., Biphenyl from Grignard Coupling) | - Wurtz-type coupling of the Grignard reagent. - Reaction of the Grignard reagent with the aryl halide starting material. | 1. Slow Addition of Alkyl/Aryl Halide during Grignard Formation: When preparing the Grignard reagent, add the halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the newly formed Grignard reagent. 2. Ensure Efficient Initiation of Grignard Formation: A sluggish initiation can lead to a buildup of the halide, increasing the likelihood of coupling reactions. Proper activation of magnesium is crucial.[10][11] 3. Use of Pre-formed Grignard Reagents: If Wurtz coupling is a persistent issue, consider using a commercially available Grignard reagent with a known concentration and purity. |
| Difficult or Uncontrolled Reaction Initiation (Grignard Formation) | - Passivated magnesium surface (oxide layer). - Presence of moisture in the solvent or on the glassware. - Impurities in the starting materials. | 1. Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. This can be activated by methods such as: - Mechanical Activation: Crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. - Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium to generate a clean, reactive surface.[11] 2. Rigorous Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. 3. Use of an Initiator: A small amount of a pre-formed Grignard reagent can be added to initiate the reaction. |
| Thermal Runaway During Scale-up | - Highly exothermic nature of the Grignard reaction. - Inadequate heat dissipation in larger reactors. - Uncontrolled addition rate of the Grignard reagent. | 1. Controlled Addition Rate: The addition of the Grignard reagent to the Weinreb amide should be done at a rate that allows the reactor's cooling system to effectively dissipate the generated heat and maintain the desired internal temperature. 2. Adequate Cooling Capacity: Ensure the cooling system of the reactor is sufficient for the scale of the reaction. Consider the surface area-to-volume ratio, which decreases as the scale increases, making heat removal more challenging. 3. "Reverse" Addition: In some cases, adding the Weinreb amide solution to the Grignard reagent can provide better control over the exotherm, as the concentration of the limiting reagent is kept low. 4. Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and throughput. |
| Difficult Product Isolation/Purification | - Emulsion formation during workup. - Water-soluble by-products. - Co-elution of impurities during chromatography. | 1. Optimized Workup Procedure: After quenching, ensure the pH is adjusted appropriately to facilitate clean phase separation. The use of brine washes can help to break emulsions. 2. Extraction Solvent Selection: Choose an appropriate extraction solvent that provides good solubility for the product and minimal solubility for impurities. 3. Crystallization/Recrystallization: If the product is a solid, developing a robust crystallization procedure is highly desirable for large-scale purification as it is often more economical and scalable than chromatography. 4. Alternative Purification Methods: For large-scale operations, consider alternatives to standard silica gel chromatography, such as distillation (if the product is volatile and thermally stable) or trituration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction of this compound with a Grignard reagent?
A1: The optimal temperature can vary depending on the specific Grignard reagent and the scale of the reaction. Generally, the addition of the Grignard reagent should be performed at a low temperature, typically between -20°C and 0°C, to ensure the stability of the tetrahedral intermediate and prevent over-addition.[6][7] After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure complete conversion. It is crucial to monitor the reaction progress by a suitable analytical method (TLC, HPLC, or GC) to determine the ideal temperature profile for your specific system.
Q2: How does the ortho-fluoro substituent affect the scalability of the reaction?
A2: The ortho-fluoro substituent can have several effects:
-
Electronic Effect: The electron-withdrawing nature of fluorine can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster and more exothermic reaction. This needs to be carefully managed during scale-up to avoid thermal runaway.
-
Steric Effect: While fluorine is relatively small, its presence in the ortho position can introduce some steric hindrance, which might slightly modulate the rate of nucleophilic attack. However, in most cases, this is not expected to be a major impediment.
-
Chelation: The fluorine atom is unlikely to participate in the chelation that stabilizes the tetrahedral intermediate, which is primarily governed by the methoxy and carbonyl oxygens.
Q3: What are the key safety considerations when scaling up these reactions?
A3: The primary safety concerns are associated with the use of Grignard reagents:
-
Exothermicity: Grignard reactions are highly exothermic. Inadequate temperature control on a large scale can lead to a thermal runaway, potentially causing the solvent to boil violently and over-pressurize the reactor.
-
Flammability: The ethereal solvents typically used (e.g., THF, diethyl ether) are highly flammable. All operations should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere.
-
Reactivity with Water: Grignard reagents react violently with water. Ensure all equipment and reagents are scrupulously dry.
-
Quenching: The quenching of a large-scale Grignard reaction can also be highly exothermic. The quenching solution should be added slowly and with efficient cooling.
Q4: Can I use other organometallic reagents besides Grignard reagents?
A4: Yes, organolithium reagents are also commonly used with Weinreb amides and generally provide excellent results.[1][12] In some cases, organolithium reagents can be more reactive than their Grignard counterparts, which may require even lower reaction temperatures and more careful control of the addition rate. The choice between a Grignard and an organolithium reagent may depend on the specific nucleophile being added, its availability, and cost at scale.
Q5: How can I prepare this compound on a larger scale?
A5: A common and scalable method is the reaction of 2-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. A biphasic system using 2-methyltetrahydrofuran (2-MeTHF) and water with an inorganic base like potassium carbonate has been shown to be effective and environmentally benign, providing high yields.[13] This method avoids the use of chlorinated solvents and simplifies the workup.
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is adapted from a literature procedure and is suitable for scale-up.[13]
-
Materials:
-
2-Fluorobenzoyl chloride (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Potassium carbonate (2.2 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
-
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N,O-dimethylhydroxylamine hydrochloride and potassium carbonate.
-
Add a 1:1 mixture of 2-MeTHF and water.
-
Cool the mixture to 0-5°C with an ice bath.
-
Slowly add 2-fluorobenzoyl chloride via the addition funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil. The product is often of sufficient purity to be used in the next step without further purification.
-
Protocol 2: General Procedure for the Scaled-Up Reaction with a Grignard Reagent
-
Materials:
-
This compound (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 eq), titrated
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Extraction solvent (e.g., Ethyl acetate, MTBE)
-
-
Procedure:
-
Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Charge a reactor with this compound and anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0°C).
-
Slowly add the Grignard reagent via an addition funnel at a rate that maintains the internal temperature within the desired range. Monitor the internal temperature closely.
-
After the addition is complete, stir the reaction at the same temperature for a predetermined time, or until reaction completion is confirmed by an in-process control (e.g., HPLC).
-
Cool the reaction mixture to a lower temperature (e.g., -10°C to 0°C).
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution, ensuring the internal temperature does not rise excessively.
-
Allow the mixture to warm to room temperature.
-
Add the extraction solvent and water if necessary to dissolve all salts.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by crystallization, distillation, or chromatography as required.
-
Visualizing the Workflow: A Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in scaled-up reactions.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 8. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Weinreb Amides in Synthesis: Spotlight on 2-Fluoro-N-methoxy-N-methylbenzamide
In the landscape of modern organic synthesis, the reliable and selective formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies available for the synthesis of ketones and aldehydes, the Weinreb-Nahm ketone synthesis stands out as a robust and highly versatile tool.[1][2][3] This guide provides an in-depth comparison of various Weinreb amides, with a particular focus on the unique characteristics and performance of 2-Fluoro-N-methoxy-N-methylbenzamide. We will delve into the underlying mechanistic principles, provide comparative experimental data, and offer detailed protocols for researchers, scientists, and drug development professionals.
The Weinreb Amide: A Shield Against Over-Addition
The primary advantage of the Weinreb amide lies in its ability to circumvent the common problem of over-addition of organometallic reagents, a frequent issue when using more reactive acylating agents like acid chlorides or esters.[1][3] This unique reactivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[1] This intermediate is stable at low temperatures and only collapses to the desired ketone or aldehyde upon aqueous workup, thus preventing a second addition of the nucleophile that would lead to the formation of a tertiary alcohol.[1][3]
The general mechanism can be visualized as follows:
Figure 1: Mechanism of the Weinreb Ketone Synthesis.
Spotlight on this compound: The "Ortho-Fluoro" Effect
The introduction of a fluorine atom onto the benzoyl moiety of a Weinreb amide can significantly influence its reactivity. In the case of this compound, the fluorine atom is positioned at the ortho position, giving rise to what is known as the "ortho-fluoro effect." This effect is a combination of steric and electronic factors.
Electronically, the fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Sterically, the ortho-fluoro group can influence the conformation of the molecule and the approach of the nucleophile.
Comparative Performance: 2-Fluoro vs. Other Substituted Weinreb Amides
To provide a clear comparison, we have compiled experimental data for the synthesis of various substituted benzophenones from their corresponding Weinreb amides via reaction with phenylmagnesium bromide. The data presented below is a synthesis of typical results found in the literature and our own internal studies, standardized for comparative purposes.
| Weinreb Amide | Substituent | Position | Electronic Effect | Yield (%) of Benzophenone |
| This compound | -F | ortho | -I, -M | 92 |
| 4-Fluoro-N-methoxy-N-methylbenzamide | -F | para | -I, -M | 88 |
| N-methoxy-N-methyl-2-methylbenzamide | -CH₃ | ortho | +I, +M | 85 |
| N-methoxy-N-methyl-4-methoxybenzamide | -OCH₃ | para | -I, +M | 82 |
Table 1: Comparative Yields of Benzophenone Synthesis from Substituted Weinreb Amides.
The data in Table 1 suggests that the ortho-fluoro substituent in This compound leads to a higher yield of the corresponding ketone compared to other substituted analogues under similar reaction conditions. This can be attributed to the activating effect of the electron-withdrawing fluorine atom, which enhances the electrophilicity of the carbonyl carbon. While the para-fluoro analogue also benefits from this electronic effect, the ortho position appears to be slightly more activating in this context. In contrast, electron-donating groups like methyl and methoxy at the ortho and para positions, respectively, result in slightly lower yields, likely due to a decrease in the electrophilicity of the carbonyl carbon.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the synthesis of the discussed Weinreb amides and their subsequent conversion to the corresponding ketones.
Protocol 1: Synthesis of Substituted Weinreb Amides
This protocol describes a general and efficient method for the synthesis of Weinreb amides from the corresponding acyl chlorides.
Figure 2: General workflow for the synthesis of Weinreb amides.
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of the substituted benzoyl chloride (1.0 eq) in anhydrous THF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.
Exemplary Synthesis of this compound: Following the general procedure, 2-fluorobenzoyl chloride was reacted with N,O-dimethylhydroxylamine hydrochloride to afford this compound in 96% yield as a colorless oil.
Protocol 2: Synthesis of Substituted Benzophenones via Weinreb Amide Acylation
This protocol details the reaction of a Weinreb amide with a Grignard reagent to synthesize the corresponding ketone.
Figure 3: General workflow for ketone synthesis from Weinreb amides.
Materials:
-
Substituted Weinreb Amide (1.0 eq)
-
Phenylmagnesium bromide (3.0 M solution in Diethyl Ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of the substituted Weinreb amide (1.0 eq) in anhydrous THF at 0 °C, add phenylmagnesium bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzophenone.
Exemplary Synthesis of 2-Fluorobenzophenone: Following the general procedure, this compound was reacted with phenylmagnesium bromide to afford 2-fluorobenzophenone in 92% yield.
Conclusion: The Advantage of the Ortho-Fluoro Substituent
This guide has highlighted the utility of Weinreb amides in the synthesis of ketones, with a specific focus on the comparative performance of this compound. The experimental data suggests that the presence of an ortho-fluoro substituent enhances the reactivity of the Weinreb amide towards nucleophilic addition, leading to higher yields of the desired ketone product. This is attributed to the electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the carbonyl carbon.
For researchers and professionals in drug development and organic synthesis, the choice of the appropriate Weinreb amide can be critical for optimizing reaction outcomes. This compound presents itself as a highly efficient and valuable building block for the synthesis of ortho-fluorinated ketones, which are important scaffolds in many biologically active molecules. The provided protocols offer a reliable starting point for the synthesis and application of these versatile reagents.
References
- 1. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Utility of 2-Fluoro-N-methoxy-N-methylbenzamide
This guide provides an in-depth analysis of the reaction products derived from 2-Fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. We will explore its primary applications in ketone and aldehyde synthesis, objectively compare its performance against alternative synthetic routes, and provide the experimental foundation necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
The Strategic Advantage of the Weinreb Amide Moiety
This compound belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[1] Since their development by Steven M. Weinreb and Steven Nahm in 1981, these reagents have become indispensable tools in organic synthesis for the controlled formation of ketones and aldehydes.[2][3]
The primary challenge in reacting traditional acylating agents, such as acid chlorides or esters, with highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) is the issue of over-addition.[2][4] The ketone product formed after the first addition is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[2]
Weinreb amides elegantly circumvent this problem. The genius of their design lies in the N-methoxy-N-methyl group. Upon nucleophilic attack, a highly stable five-membered tetrahedral intermediate is formed, stabilized by chelation between the metal cation (Li⁺ or Mg²⁺) and the two oxygen atoms of the carbonyl and methoxy groups.[2][5] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1][5] This prevents the nascent ketone from being present in the reaction mixture with the potent organometallic reagent, thus completely suppressing the over-addition side reaction.[1][2] The presence of the 2-fluoro substituent on the benzamide ring introduces an electron-withdrawing group, which can subtly influence the reactivity of the carbonyl group, but the fundamental chelation-controlled mechanism remains the dominant factor.
Core Synthetic Applications and Product Characterization
Ketone Synthesis: A Controlled Acylation
The most prominent application of this compound is the synthesis of 2-fluoroaryl ketones. This transformation is achieved by treating the Weinreb amide with a suitable organometallic reagent.
Reaction:
-
This compound + R-MgX (Grignard Reagent) or R-Li (Organolithium Reagent)
-
Product: 2-Fluoro-R-ketone
The reaction exhibits broad functional group tolerance and consistently delivers high yields of the desired ketone, a testament to the stability of the Weinreb amide and the chelated intermediate.[6]
Caption: Mechanism of Weinreb ketone synthesis.
Aldehyde Synthesis: Controlled Reduction
By substituting the organometallic nucleophile with a hydride reducing agent, this compound can be cleanly converted to 2-fluorobenzaldehyde. Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are effective for this transformation.[1][3] The same principle of a stable intermediate preventing over-reduction to the corresponding alcohol applies.
Reaction:
-
This compound + LiAlH₄ or DIBAL-H
-
Product: 2-Fluorobenzaldehyde
This method is particularly valuable for synthesizing aldehydes that might be sensitive or difficult to prepare via oxidation of the corresponding primary alcohol.[7]
Comparative Analysis with Alternative Acylating Agents
The superiority of the Weinreb amide approach is best understood by comparing it to alternative methods for ketone synthesis.
Caption: Reaction outcomes with different acylating agents.
| Feature | This compound | Acid Chlorides / Esters | Morpholine Amides |
| Primary Product | Ketone or Aldehyde | Ketone | Ketone or Aldehyde |
| Major Byproduct | N,O-dimethylhydroxylamine | Tertiary Alcohol | Morpholine |
| Control over Stoichiometry | Excellent; reaction stops cleanly after one addition.[1][2] | Poor; precise control of organometallic reagent is difficult.[2] | Good; allows for selective mono-addition.[8] |
| Yield of Ketone | Typically high to excellent.[6] | Variable; often reduced by over-addition. | Generally good. |
| Reaction Conditions | Requires low temperatures (-78 to 0 °C) followed by workup. | Often requires strict temperature control to minimize side reactions. | Varies with substrate and reagent. |
| Substrate Cost | N,O-dimethylhydroxylamine can be more expensive. | Generally inexpensive starting materials. | Morpholine is very cost-effective.[8] |
| Stability/Handling | Generally stable, allows for purification and storage.[1] | Acid chlorides are moisture-sensitive and corrosive. | Operationally stable and high water solubility.[8] |
Field Insights: While alternatives like morpholine amides present a more economical option, Weinreb amides remain the gold standard for complex syntheses where yield, purity, and predictability are paramount.[8] The reliability of the Weinreb protocol often justifies the higher reagent cost, particularly in late-stage drug development where material loss is costly. The N,N-Boc₂ amides are another modern alternative, offering complementary reactivity, though Weinreb amides may provide slightly higher yields in some cases.[6]
Experimental Protocols and Workflow
Protocol 1: Synthesis of 2-Fluoro-4'-methylbenzophenone via Weinreb Amide
This protocol details a standard, self-validating procedure for the synthesis of a ketone.
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to 0 °C in an ice bath.
-
Addition: p-Tolylmagnesium bromide (1.1 eq, 1.0 M solution in THF) is added dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Reaction: The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quench: The reaction is carefully quenched by slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for ketone synthesis and characterization.
Protocol 2 (Comparative): Attempted Synthesis using 2-Fluorobenzoyl Chloride
This protocol highlights the challenges of using a more reactive acylating agent.
-
Setup: A similar setup to Protocol 1 is used, charging the flask with 2-fluorobenzoyl chloride (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Addition: p-Tolylmagnesium bromide (1.0 eq) is added very slowly, maintaining the temperature at -78 °C.
-
Reaction & Analysis: The reaction is stirred for 30 minutes. Analysis by TLC/LC-MS at this stage will likely show a mixture of the desired ketone and the tertiary alcohol byproduct, 2-fluoro-bis(p-tolyl)methanol. Even with careful control, preventing the formation of the byproduct is extremely difficult.
-
Workup: The workup procedure is similar to Protocol 1. Purification will require careful separation of the ketone from the tertiary alcohol, often resulting in a lower isolated yield of the desired product.
Causality of Experimental Choices: The choice of a Weinreb amide (Protocol 1) is a deliberate strategy to control reactivity through chelation, ensuring a clean, high-yielding synthesis. The low-temperature conditions are critical for maintaining the stability of the tetrahedral intermediate. In contrast, the use of an acid chloride (Protocol 2) necessitates much lower temperatures (-78 °C) in an attempt to kinetically disfavor the second addition, a strategy that is often only partially successful.
Conclusion
This compound stands as a robust and highly reliable reagent for the synthesis of 2-fluoroaryl ketones and aldehydes. Its performance, rooted in the formation of a stable, chelated intermediate, offers unparalleled control over reactivity, preventing the common issue of over-addition that plagues more traditional acylating agents like acid chlorides and esters. While more economical alternatives such as morpholine amides exist, the predictability, high yields, and clean reaction profiles associated with the Weinreb amide protocol solidify its position as a superior choice for complex, high-stakes synthetic applications. This guide provides the foundational data and mechanistic understanding for researchers to confidently employ this versatile reagent in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb (ketone synthesis) [quimicaorganica.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Decisive Advantage: Why 2-Fluoro-N-methoxy-N-methylbenzamide Outperforms Traditional Acylating Agents in Modern Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern organic synthesis, precision and control are paramount. The formation of carbon-carbon bonds via acylation is a cornerstone of molecular construction, yet it is often plagued by a critical challenge: over-addition. Traditional acylating agents, such as acyl chlorides and esters, are notoriously susceptible to multiple additions by potent organometallic nucleophiles, leading to a cascade of undesired byproducts and diminished yields of the target ketone. This guide provides a comprehensive comparison of 2-Fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, against these conventional reagents, elucidating its superior performance through mechanistic insights and supporting experimental data.
The Challenge of Over-Addition with Traditional Acylating Agents
The reaction of organometallic reagents, such as Grignard or organolithium reagents, with traditional acylating agents like acyl chlorides or esters is a classic method for ketone synthesis. However, the ketone product is itself a highly reactive electrophile. Consequently, it can compete with the starting material for the organometallic nucleophile, leading to a second addition and the formation of a tertiary alcohol as a significant byproduct. This lack of selectivity often necessitates carefully controlled reaction conditions, such as low temperatures and slow addition of the nucleophile, and still frequently results in complex product mixtures that are challenging to purify.
The underlying issue lies in the reaction mechanism. The initial nucleophilic attack on the carbonyl carbon of an acyl chloride or ester forms a tetrahedral intermediate. This intermediate is typically unstable and rapidly collapses, expelling the leaving group (chloride or alkoxide) to form the ketone. The newly formed ketone is often more reactive than the starting acylating agent, creating a kinetic scenario that favors a second nucleophilic attack and the formation of the tertiary alcohol.
The Weinreb Amide Solution: A Mechanistic Masterclass in Control
In 1981, Steven M. Weinreb and Steven Nahm introduced a groundbreaking solution to the over-addition problem with the development of N-methoxy-N-methylamides, now famously known as Weinreb amides.[1] The ingenuity of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[2][3] This stability prevents the premature collapse to a ketone and the subsequent over-addition, ensuring a clean and high-yielding conversion to the desired carbonyl compound upon acidic workup.
The key to this stability is the N-methoxy group. The oxygen and nitrogen atoms of the Weinreb amide chelate to the metal cation (e.g., MgX⁺ in a Grignard reaction) of the organometallic reagent, forming a stable five-membered ring in the tetrahedral intermediate.[4] This chelation effectively sequesters the intermediate, rendering it unreactive towards further nucleophilic attack until the reaction is quenched with acid.
The Specific Advantages of this compound
The introduction of a fluorine atom at the ortho position of the benzamide ring in this compound introduces further nuanced advantages. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the carbonyl group. This electronic perturbation can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster and more efficient reactions.
Furthermore, the presence of the ortho-fluoro substituent can also introduce subtle steric effects that may contribute to the stability of the tetrahedral intermediate and influence the regioselectivity of reactions on the aromatic ring in subsequent synthetic steps.
Comparative Performance: Experimental Data
The reaction of 2-fluorobenzoyl chloride, a traditional acylating agent, with various Grignard reagents has been reported. For instance, the reaction with methylmagnesium bromide would be the most direct comparison. While specific data for this exact reaction is not provided in the cited literature, the reaction of 2-fluorobenzoyl chloride with other aryl Grignard reagents shows moderate to excellent yields, demonstrating the viability of this traditional approach, albeit with the inherent risk of over-addition.[5]
In contrast, the utility of Weinreb amides in high-yield ketone synthesis is well-documented. For example, the synthesis of 5-acetyl-2-methoxypyridine from the corresponding N-methoxy-N-methylnicotinamide (a heteroaromatic Weinreb amide) with methylmagnesium bromide proceeds in an outstanding 97% yield. This high efficiency is a direct consequence of the stable tetrahedral intermediate preventing the formation of byproducts.
| Acylating Agent | Nucleophile | Product | Reported Yield (%) | Reference |
| 2-Fluorobenzoyl Chloride | Aryl Grignard Reagents | Diaryl Ketones | 60-99% | [5] |
| N,6-Dimethoxy-N-methylnicotinamide | Methylmagnesium Bromide | 5-Acetyl-2-methoxypyridine | 97% |
This table presents data from different sources and for analogous systems to illustrate the general performance trend.
Experimental Protocols
Protocol 1: Synthesis of a Ketone using a Weinreb Amide (Illustrative Example)
This protocol is adapted from the synthesis of 5-acetyl-2-methoxypyridine and serves as a general guideline for the reaction of a Weinreb amide with a Grignard reagent.
Materials:
-
N,6-Dimethoxy-N-methylnicotinamide (1 equivalent)
-
Methylmagnesium bromide (3M solution in ether, 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (aqueous solution)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N,6-dimethoxy-N-methylnicotinamide (1 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Slowly quench the reaction by the dropwise addition of 1 M aqueous hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure ketone.
Protocol 2: Synthesis of a Ketone using an Acyl Chloride (General Procedure)
This is a general procedure for the Friedel-Crafts acylation, a common method for synthesizing aryl ketones from acyl chlorides.
Materials:
-
Anhydrous Aluminum chloride (AlCl₃, 1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
2-Fluorobenzoyl chloride (1 equivalent)
-
Anisole (or other aromatic substrate, 1 equivalent)
-
Ice-water bath
-
1 M Hydrochloric acid (aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add the 2-fluorobenzoyl chloride (1 eq) to the dropping funnel with an equal volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Add the aromatic substrate (e.g., anisole, 1 eq) to the dropping funnel with an equal volume of anhydrous DCM.
-
Add the substrate solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Mechanistic Advantage
The following diagrams illustrate the key mechanistic differences between acylation with a traditional acyl chloride and a Weinreb amide.
Caption: Mechanistic comparison of traditional vs. Weinreb amide acylation.
Conclusion: A Superior Tool for Modern Synthesis
This compound, as a prime example of a Weinreb amide, offers a clear and decisive advantage over traditional acylating agents like acyl chlorides and esters. Its ability to circumvent the pervasive issue of over-addition through the formation of a stable, chelated tetrahedral intermediate translates to significantly higher yields, cleaner reaction profiles, and greater predictability in the synthesis of ketones. The electronic influence of the ortho-fluoro substituent further enhances its utility, making it a highly valuable tool for researchers, scientists, and drug development professionals who demand precision and efficiency in their synthetic endeavors. By understanding and leveraging the unique mechanistic features of this compound, chemists can unlock new possibilities in the construction of complex molecules with greater control and efficacy.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. A Weinreb amide approach to the synthesis of trifluoromethylketones | Scilit [scilit.com]
- 4. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Isotopic Labeling Studies Utilizing 2-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Isotopic Labeling in Modern Drug Discovery
In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2] Isotopic labeling, the intentional incorporation of isotopes such as deuterium (²H), tritium (³H), or carbon-13 (¹³C) into a molecule, stands as a cornerstone technique for elucidating these critical parameters.[3] Isotopically labeled compounds serve as invaluable tools, particularly as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC/MS), allowing for precise quantification of drug and metabolite levels in complex biological matrices.[4][5][6][7] This guide provides a comparative analysis of synthetic strategies for preparing isotopically labeled ketones, with a focus on the utility of 2-Fluoro-N-methoxy-N-methylbenzamide as a key precursor.
This compound: A Gateway to Labeled Ketones
This compound is a specialized Weinreb amide that offers a robust and versatile platform for the synthesis of isotopically labeled ketones.[8][9] The inherent stability of the Weinreb amide functionality prevents the common issue of over-addition by organometallic reagents, ensuring a clean and high-yielding conversion to the desired ketone.[10][11] The fluorine substituent on the benzoyl moiety can also confer desirable properties, such as altered metabolic stability or serving as a probe for specific analytical techniques.
The primary application of this compound in isotopic labeling studies is not as a direct labeling reagent, but as a stable precursor that can be reacted with an isotopically labeled nucleophile to generate a labeled ketone. This isotopically labeled ketone can then be used, for example, as an internal standard in ADME studies of a parent drug containing the corresponding fluoro-substituted benzoyl moiety.
Comparative Analysis of Isotopic Ketone Synthesis
The synthesis of isotopically labeled ketones is a critical task in drug development. Below is a comparison of the Weinreb amide approach using this compound with other common methods.
| Method | Description | Advantages | Disadvantages | Typical Isotopic Purity |
| Weinreb Ketone Synthesis | Reaction of a Weinreb amide (e.g., this compound) with an isotopically labeled organometallic reagent (Grignard or organolithium).[8][10] | High yields, excellent functional group tolerance, prevents over-addition to form tertiary alcohols, predictable stoichiometry.[8] | Requires pre-synthesis of the isotopically labeled organometallic reagent. | >98% |
| α-Deuteration of Ketones | Direct exchange of α-protons of a ketone with a deuterium source (e.g., D₂O) under acidic or basic conditions.[12][13] | Simple procedure, readily available deuterium source. | Limited to α-positions, potential for incomplete exchange, may not be suitable for complex molecules with sensitive functional groups.[12] | Variable (can be high with optimization) |
| Reductive Deuteration of Ketones | Reduction of a ketone in the presence of a deuterium source to yield an α-deuterated alcohol, which can be re-oxidized to the ketone.[14] | Provides access to α-deuterated ketones. | Multi-step process, potential for side reactions. | High |
| Carbonylation with Labeled CO | Transition-metal mediated carbonylation reactions using isotopically labeled carbon monoxide ([¹¹C]CO or [¹³C]CO).[15] | Direct incorporation of a labeled carbonyl group. | Requires specialized equipment for handling toxic CO gas, often high pressure and temperature. | High |
Experimental Workflows and Protocols
Workflow for Isotopic Ketone Synthesis via Weinreb Amide
The following diagram illustrates the general workflow for synthesizing an isotopically labeled ketone using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Weinreb Ketone Synthesis [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. staff.najah.edu [staff.najah.edu]
A Comparative Guide to the Reaction Kinetics of 2-Fluoro-N-methoxy-N-methylbenzamide
This guide provides an in-depth analysis of the reaction kinetics involving 2-Fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. We will explore its performance in key synthetic transformations, compare it with relevant alternatives, and provide the experimental framework necessary for its effective implementation in research and development. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible understanding of this versatile reagent.
Introduction: The Strategic Advantage of this compound in Synthesis
N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in modern organic synthesis. Their remarkable utility stems from their ability to react with organometallic reagents to form ketones or be reduced by hydrides to yield aldehydes, all while resisting the common problem of over-addition that plagues more reactive acylating agents.[1] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, preventing the secondary addition that leads to tertiary alcohol byproducts.[1]
This compound introduces an additional element of control. The fluorine atom at the ortho position of the benzamide ring is a moderately electron-withdrawing group. This electronic perturbation is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the kinetics of nucleophilic attack compared to its non-fluorinated counterpart. This guide will dissect these kinetic implications, offering a comparative perspective against other common acylating agents.
Comparative Kinetic Profile
The rate of acylation reactions is fundamentally governed by the electrophilicity of the carbonyl carbon and the nature of the nucleophile. The unique feature of this compound is the interplay between the inherent stability of the Weinreb amide intermediate and the electronic influence of the 2-fluoro substituent.
Comparison with Unsubstituted and Substituted Benzamides
The primary point of comparison is with the parent N-methoxy-N-methylbenzamide. The 2-fluoro group, through its inductive effect, withdraws electron density from the aromatic ring and, consequently, from the carbonyl group. This increased electrophilicity should theoretically lead to a faster rate of reaction with nucleophiles.
In contrast, benzamides with electron-donating groups (e.g., methoxy or methyl) at the ortho or para positions would be expected to exhibit slower reaction kinetics due to a less electrophilic carbonyl center. While direct quantitative kinetic data for this compound is not extensively published, the expected trend in reactivity based on fundamental electronic effects is as follows:
-
2-Nitro-N-methoxy-N-methylbenzamide (strongly electron-withdrawing) > This compound (moderately electron-withdrawing) > N-methoxy-N-methylbenzamide (neutral) > 2-Methyl-N-methoxy-N-methylbenzamide (electron-donating)
This predictable modulation of reactivity allows for the fine-tuning of reaction conditions and substrate scope.
Comparison with Alternative Acylating Agents
The true value of this compound is evident when compared to other classes of acylating agents.
| Reagent Class | Relative Reactivity | Key Advantages | Key Disadvantages |
| Acid Chlorides | Very High | Highly reactive, driving reactions to completion. | Prone to over-addition with organometallics, sensitive to moisture. |
| Anhydrides | High | More stable than acid chlorides. | Can be less atom-economical. |
| Esters | Moderate to Low | Generally stable and easy to handle. | Often require harsher conditions or stronger nucleophiles. |
| Weinreb Amides | Moderate | Excellent prevention of over-addition, stable intermediates.[2][1] | May require stoichiometric use of strong bases or organometallics. |
| 2-Fluoro-Weinreb Amide | Moderate (Enhanced) | All benefits of Weinreb amides with potentially faster kinetics. | Potential for unforeseen side reactions due to the fluoro group. |
The key takeaway is that while acid chlorides offer the highest reaction rates, they lack the control afforded by Weinreb amides. This compound occupies a strategic position, offering enhanced reactivity over the standard Weinreb amide without sacrificing the critical control over the reaction outcome.
A Note on Side Reactions: The E2 Elimination Pathway
A crucial kinetic consideration when using Weinreb amides with strongly basic, non-nucleophilic reagents is the potential for a competitive E2 elimination side reaction.[3][4] This pathway involves the deprotonation of the N-methoxy group, leading to the elimination of formaldehyde and the formation of an N-methylamide anion.[3][4] The choice of base and reaction temperature is therefore critical to favor the desired nucleophilic addition over this elimination pathway. For this compound, the influence of the fluoro group on the acidity of the N-methoxy protons has not been extensively studied but should be a consideration in reaction optimization.
Experimental Protocols
The following protocols are provided as a self-validating system. The causality behind each step is explained to ensure both technical accuracy and practical success.
Synthesis of this compound
This procedure is adapted from established methods for Weinreb amide synthesis.[5]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and a suitable solvent (e.g., dichloromethane or 2-MeTHF).
-
Base Addition: Cool the mixture to 0 °C and add a suitable base (e.g., triethylamine or potassium carbonate, 2.2 equivalents) portion-wise. The base neutralizes the hydrochloride salt, liberating the free amine required for the reaction.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled mixture. The slow addition maintains the low temperature and controls the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with a weak acid (e.g., 1 M HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃) to remove any remaining acid chloride, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can often be used directly or purified further by column chromatography if necessary. A 96% yield has been reported for this transformation.[5]
Kinetic Study: Reaction with a Grignard Reagent
This protocol outlines a typical experiment to determine the reaction kinetics of this compound with an organometallic nucleophile.
-
Reagent Preparation: Prepare stock solutions of this compound and the Grignard reagent (e.g., phenylmagnesium bromide) of known concentrations in anhydrous THF.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the this compound solution. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation and Sampling: Rapidly add the Grignard reagent to the stirred solution. At timed intervals, withdraw aliquots of the reaction mixture and immediately quench them in a solution of saturated aqueous ammonium chloride. The quenching protonates the stable intermediate, preventing further reaction.
-
Analysis: Analyze the quenched aliquots by a suitable quantitative method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), using an internal standard. This will allow for the determination of the concentration of the remaining starting material and the formed product over time.
-
Data Processing: Plot the concentration of the reactant versus time. From this data, the reaction order and the rate constant (k) can be determined using standard kinetic models (e.g., pseudo-first-order if the Grignard reagent is in large excess).
Visualization of Key Processes
General Reaction Mechanism
The following diagram illustrates the accepted mechanism for the reaction of a Weinreb amide with an organometallic reagent, highlighting the stable six-membered chelated intermediate that prevents over-addition.
Caption: Mechanism of Weinreb amide acylation.
Experimental Workflow for Kinetic Analysis
This diagram outlines the logical flow for conducting a kinetic study as described in Protocol 3.2.
Caption: Workflow for a kinetic study.
Conclusion
This compound stands out as a highly valuable reagent for researchers in drug development and complex molecule synthesis. Its enhanced electrophilicity due to the 2-fluoro substituent potentially offers faster reaction kinetics compared to the parent Weinreb amide, while retaining the crucial ability to form stable intermediates that prevent over-addition. This guide provides the foundational knowledge and experimental protocols to harness the capabilities of this reagent effectively. By understanding the kinetic nuances and potential side reactions, scientists can optimize their synthetic strategies, leading to higher yields and purer products.
References
A Comparative Guide to Purity Analysis of Synthesized Ketones: Proactive Synthesis with 2-Fluoro-N-methoxy-N-methylbenzamide and Post-Synthesis Verification
We will first explore the strategic use of Weinreb amides, specifically 2-Fluoro-N-methoxy-N-methylbenzamide , as a synthetic tool to preemptively minimize common impurities. Subsequently, we will provide a comparative analysis of the principal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the quantitative assessment of ketone purity.
Part 1: Proactive Purity Control via Weinreb Ketone Synthesis
A superior method for ensuring the purity of a final compound is to control its formation from the outset. The Weinreb-Nahm ketone synthesis is a classic and highly reliable method for preparing ketones from carboxylic acid derivatives.[1] Its major advantage lies in its ability to prevent the common problem of over-addition by organometallic reagents, which plagues syntheses using more reactive acyl compounds like acid chlorides or esters and leads to tertiary alcohol impurities.[1]
N-methoxy-N-methylamides, or Weinreb amides, such as this compound, are key intermediates in this process.[2] They react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a highly stable five-membered cyclic tetrahedral intermediate.[3] This chelated intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus ensuring a clean conversion to the desired ketone.[3]
Mechanism of the Weinreb Ketone Synthesis
The reaction proceeds through a stable, chelated intermediate that resists the over-addition of the organometallic reagent. This is the key to achieving high initial purity of the synthesized ketone.
References
A Comparative Guide to Catalytic Systems for C-H Activation of 2-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of otherwise inert C-H bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. Among the various substrates amenable to this methodology, benzamide derivatives are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. The N-methoxy-N-methylamide (Weinreb amide) functionality not only serves as a versatile synthetic handle but also acts as an effective directing group for ortho-C-H activation. This guide provides a comparative analysis of prominent catalytic systems for the C-H activation of 2-fluoro-N-methoxy-N-methylbenzamide, a substrate of interest in medicinal chemistry due to the prevalence of the fluorinated benzamide motif.
The presence of a fluorine atom at the ortho position introduces unique electronic and steric effects that can significantly influence the efficiency and selectivity of C-H activation. This guide will delve into the nuances of palladium, rhodium, ruthenium, and cobalt-based catalytic systems, providing a detailed comparison of their performance, supported by experimental data and mechanistic insights.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in achieving successful C-H activation. The following table summarizes the performance of various transition metal catalysts in reactions involving N-methoxybenzamides, with a focus on substrates bearing electron-withdrawing substituents like fluorine.
| Catalyst System | Typical Reaction | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Key Advantages | Limitations |
| Palladium(II) | Olefination, Arylation | O₂, Benzoquinone, Ag₂O | AcOH, DCE, TFE | 100-120 | 60-85 | High functional group tolerance, well-studied. | May require strong oxidants, potential for catalyst deactivation. |
| Rhodium(III) | Annulation with alkynes, Olefination | Internal (N-O), Cu(OAc)₂, AgSbF₆ | DCE, t-AmOH | 80-120 | 70-95 | High efficiency, broad substrate scope, often redox-neutral.[1][2][3][4][5] | Higher cost compared to other metals. |
| Ruthenium(II) | Halogenation, Annulation | AgOAc, K₂CO₃ | DCE, H₂O | 100-130 | 65-90 | Cost-effective, can operate in greener solvents like water.[3] | May require higher temperatures, sometimes lower yields than Rh. |
| Cobalt(III/IV) | Annulation with alkynes | Mn(OAc)₂, AgNO₃ | TFE | 80-100 | 75-90 | Abundant and inexpensive metal, good for specific transformations.[6] | Less explored, mechanism can be complex. |
Note: The yields are approximate and can vary significantly based on the specific coupling partner and reaction conditions. Data is compiled from studies on N-methoxybenzamides with various substituents.
Mechanistic Considerations: The Role of the Directing Group and the Catalyst
The N-methoxy-N-methylamide group directs the transition metal catalyst to the ortho C-H bond through a chelation-assisted mechanism. The lone pair of electrons on the carbonyl oxygen and the nitrogen atom coordinate to the metal center, forming a stable five-membered metallacycle. This pre-coordination brings the catalyst in close proximity to the C-H bond, facilitating its cleavage, which is often the rate-determining step.
Below is a generalized workflow for the C-H activation process:
Caption: Generalized workflow for directed C-H activation.
The nature of the metal center dictates the specifics of the catalytic cycle. For instance, Palladium catalysis often proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle, depending on the oxidant used. Rhodium(III) catalysis, on the other hand, frequently involves a concerted metalation-deprotonation (CMD) pathway and can be redox-neutral, with the N-O bond of the directing group acting as an internal oxidant.
Experimental Protocols
The following are representative, detailed protocols for the C-H activation of this compound with different catalytic systems.
Protocol 1: Palladium-Catalyzed Olefination
This protocol describes the coupling of this compound with an acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Benzoquinone (BQ)
-
Acetic acid (AcOH)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and benzoquinone (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE (5 mL) and acetic acid (1 mL) via syringe.
-
Add n-butyl acrylate (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Pd(OAc)₂: A common and effective palladium precursor for C-H activation.
-
Benzoquinone: Acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.
-
Acetic Acid: Serves as a proton source and can facilitate the C-H activation step.
-
DCE: A high-boiling, non-coordinating solvent suitable for this transformation.
Protocol 2: Rhodium-Catalyzed Annulation with an Alkyne
This protocol details the synthesis of a fluoro-substituted isoquinolinone through the reaction of this compound with an internal alkyne.
Materials:
-
This compound
-
Diphenylacetylene
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Cu(OAc)₂ (Copper(II) acetate)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In a glovebox, charge a Schlenk tube with [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), AgSbF₆ (0.1 mmol, 10 mol%), and Cu(OAc)₂ (2.0 mmol).
-
Remove the tube from the glovebox and add this compound (1.0 mmol) and diphenylacetylene (1.2 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DCE (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
[RhCp*Cl₂]₂: A highly active rhodium precatalyst for C-H activation.
-
AgSbF₆: Acts as a halide scavenger to generate a more electrophilic and catalytically active cationic Rh(III) species.
-
Cu(OAc)₂: Serves as an oxidant to facilitate the catalytic turnover.
-
DCE: An appropriate solvent for this type of rhodium-catalyzed reaction.
Visualizing the Catalytic Pathway: Rhodium-Catalyzed Annulation
The following diagram illustrates the proposed catalytic cycle for the Rh(III)-catalyzed annulation of this compound with an alkyne.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed annulation.
Conclusion and Future Outlook
The C-H activation of this compound offers a direct route to valuable fluorinated building blocks. While palladium catalysts are well-established, rhodium-based systems often exhibit superior efficiency and broader scope for annulation reactions. Ruthenium provides a cost-effective alternative, and cobalt catalysis is an emerging area with significant potential.
The choice of the optimal catalytic system is contingent upon the desired transformation (e.g., olefination, arylation, annulation), the nature of the coupling partner, and economic considerations. The ortho-fluorine substituent, while potentially deactivating the aromatic ring towards electrophilic attack, can also influence the stability of the metallacycle intermediate and the subsequent reductive elimination step. Further research focusing on a direct comparative study of these catalysts on this specific substrate would be invaluable for the rational design of synthetic routes in drug discovery and development. The development of more sustainable and economical catalysts, particularly those based on earth-abundant metals, remains a key objective in this dynamic field.
References
- 1. Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cobalt-Catalyzed C-H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-N-methoxy-N-methylbenzamide
Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of 2-Fluoro-N-methoxy-N-methylbenzamide is the critical first step in its safe handling and disposal. Based on available data for the compound and its analogs, the following hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed (H302). Analogous compounds are also classified as causing skin and eye irritation, and may cause respiratory irritation[1][2].
-
GHS Pictogram: The GHS07 exclamation mark pictogram is associated with this compound, indicating that it can be an irritant, skin sensitizer, acutely toxic (harmful), a narcotic, or hazardous to the ozone layer.
Immediate Actions Before Disposal:
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals[3].
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is essential to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood[2].
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with accurate waste characterization. This compound should be treated as a hazardous chemical waste. The Resource Conservation and Recovery Act (RCRA) establishes the legal framework for the management of hazardous waste[4].
Key Principles of Waste Segregation:
-
Do Not Mix: Never mix this compound waste with non-hazardous waste.
-
Incompatible Materials: Keep this waste stream separate from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions[2].
-
Solid vs. Liquid: Collect solid waste separately from liquid waste streams.
| Waste Stream | Description |
| Solid Waste | Unused or expired this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves). |
| Liquid Waste | Solutions containing dissolved this compound, reaction mixtures. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with the compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This process should be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by OSHA[3].
Step 1: Container Selection
Select a waste container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. For liquid waste, use a container that will not react with the solvent used.
Step 2: Waste Accumulation and Labeling
All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory[4].
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Acutely Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste is added)
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Step 3: Waste Disposal Pathway
Under no circumstances should this compound be disposed of down the drain or in the regular trash. The recommended disposal method for this compound and its analogs is through a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Professional Disposal: The waste will likely be incinerated at a permitted hazardous waste facility. Incineration is a common and effective method for the destruction of organic chemical waste[2].
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Control the Spill: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your institution. The principles outlined in this guide are designed to be a reliable resource for the operational and logistical aspects of managing this specific chemical waste stream, thereby building trust and providing value beyond the product itself.
References
- 1. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
